ECOPIPAM
Description
Properties
CAS No. |
112107-92-3 |
|---|---|
Molecular Formula |
C19H20ClNO |
Molecular Weight |
313.826 |
Origin of Product |
United States |
Foundational & Exploratory
Ecopipam: A Technical Deep Dive into its Mechanism of Action in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecopipam (developmental codes SCH-39166, EBS-101) is a first-in-class selective dopamine D1 and D5 receptor antagonist currently under investigation for various central nervous system (CNS) disorders, most notably Tourette syndrome.[1][2] Its unique pharmacological profile, characterized by high affinity for the D1-like receptor family and significantly lower affinity for D2-like receptors, distinguishes it from traditional antipsychotics and dopamine antagonists. This selectivity is hypothesized to offer a therapeutic advantage by minimizing the risk of extrapyramidal symptoms and metabolic side effects commonly associated with D2 receptor blockade.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: Selective D1/D5 Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of dopamine at the D1 and D5 receptors.[1][2] These G-protein coupled receptors are predominantly coupled to the Gαs/olf G-protein, and their activation by dopamine initiates a downstream signaling cascade.[1] In conditions like Tourette syndrome, a state of D1 receptor hypersensitivity is theorized to contribute to the characteristic motor and vocal tics.[5][6] By blocking this receptor, this compound aims to normalize this overactive signaling pathway.
The D1 Receptor Signaling Pathway
The canonical signaling pathway initiated by D1/D5 receptor activation is as follows:
-
Dopamine Binding: The endogenous neurotransmitter dopamine binds to the D1/D5 receptor.
-
G-Protein Activation: This binding event activates the associated Gαs/olf G-protein.
-
Adenylyl Cyclase Stimulation: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]
-
DARPP-32 Phosphorylation: PKA then phosphorylates a key downstream effector, the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), at the Threonine-34 residue.[7]
-
Inhibition of Protein Phosphatase-1 (PP-1): Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP-1).[7]
-
Modulation of Neuronal Excitability: The inhibition of PP-1 leads to an increased phosphorylation state of numerous downstream proteins, ultimately modulating neuronal excitability and gene expression.
This compound, by competitively binding to the D1/D5 receptor, prevents the initial step of dopamine binding, thereby inhibiting the entire downstream cascade.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam's D1/D5 Receptor Affinity and Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecopipam (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family, which encompasses the D1 and D5 subtypes.[1] Its distinct pharmacological profile is defined by high-affinity binding to D1 and D5 receptors, with markedly lower affinity for D2-like receptors (D2, D3, and D4) and other major neurotransmitter systems.[1][2] This selectivity is a key differentiator from traditional antipsychotic medications, which often exhibit high affinity for the D2 receptor subtype.[1][3] this compound's mechanism of action is centered on the competitive blockade of D1 and D5 receptors, thereby inhibiting the downstream signaling cascade initiated by dopamine.[4] This targeted approach is being investigated for its therapeutic potential in conditions thought to be driven by D1 receptor hypersensitivity, such as Tourette syndrome.[1][5][6]
Receptor Binding Affinity Profile of this compound
The binding affinity of a compound to a receptor is quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.[1] this compound demonstrates a pronounced preference for the D1-like family of dopamine receptors.
Dopamine Receptor Subtypes
This compound binds with high affinity to D1 and D5 receptors.[1][6] In contrast, its affinity for D2, D3, and D4 receptors is significantly lower, with Ki values often reported to be over 1000 nM, indicating a minimal interaction at therapeutic concentrations.[1] This selectivity for the D1-like family over the D2-like family is a cornerstone of its unique pharmacological profile.[1]
| Receptor Subtype | Species | Ki (nM) |
| D1 | Human | 1.9[1], 1.2[6] |
| Rat | 1.9[7] | |
| D5 | Human | 2.0[6] |
| D2 | Human | >1000[1], 980[6][7] |
| Rat | 514[7] | |
| D3 | Human | >1000[1] |
| D4 | Human | >1000[1], 5520[6][7] |
Other Neurotransmitter Receptors
This compound's selectivity profile extends to other key neurotransmitter systems. It generally displays low affinity for serotonin (5-HT) and adrenergic receptors, which is advantageous in minimizing the potential for off-target side effects commonly associated with less selective agents.[1]
| Receptor Subtype | Ki (nM) |
| 5-HT Receptor | 80[6] |
| α2A-adrenoceptor | 731[6] |
Experimental Protocols
The characterization of this compound's binding affinity and functional antagonism relies on established in vitro assays.
Radioligand Competition Binding Assay for Ki Determination
This assay is the standard method for determining the binding affinity (Ki) of a test compound.[1][7] It measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.[1][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific dopamine receptor subtype, which is then used to calculate the inhibitor constant (Ki).[7]
Materials:
-
Cell Membranes: Membranes prepared from cultured cells (e.g., CHO or HEK293) that are stably expressing the cloned human dopamine receptor subtype of interest (e.g., D1, D5).[1][7]
-
Radioligand: A high-affinity, selective radioligand for the target receptor. For D1/D5 receptors, [³H]-SCH 23390 is commonly used.[1][7]
-
Test Compound: this compound, serially diluted across a wide concentration range.[7]
-
Non-specific Agent: A high concentration of an unlabeled ligand, such as 10 µM Butaclamol, to determine non-specific binding.[1]
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[1][7]
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters.[1][7]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[4][7]
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[1]
-
Assay Incubation: In a multi-well plate, the cell membranes, radioligand, and either buffer (for total binding), the non-specific agent, or varying concentrations of this compound are incubated together to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.[4]
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.[4]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[4]
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.[7]
-
A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.[1][7]
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]
-
Functional Antagonism Assay (cAMP Assay)
This assay measures the ability of this compound to block the dopamine-induced production of cyclic AMP (cAMP), a second messenger that is generated upon D1 receptor activation.[1]
Objective: To determine the functional potency of this compound as an antagonist at the D1 receptor.
Materials:
-
Cells: Whole cells expressing the D1 receptor.
-
Agonist: Dopamine or a selective D1 agonist.
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., using HTRF or ELISA).
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of dopamine to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The ability of this compound to inhibit the dopamine-stimulated cAMP production is quantified, and an IC50 value is determined.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a radioligand competition binding assay.[1]
Caption: Canonical Dopamine D1 Receptor Signaling Cascade.[4]
Conclusion
This compound is a highly selective D1-like dopamine receptor antagonist.[1] Its pharmacological profile is characterized by high-affinity binding to D1 and D5 receptors and markedly lower affinity for D2-like receptors and other major neurotransmitter systems.[1] This selectivity, confirmed through rigorous in vitro binding and functional assays, is central to its therapeutic hypothesis and ongoing clinical development.[1] The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of neuroscience and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
Ecopipam's Effects on Dopaminergic Pathways: A Technical Guide
Executive Summary
Ecopipam (SCH-39166) is a first-in-class, selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes). Its unique pharmacological profile, characterized by high affinity for D1/D5 receptors and markedly low affinity for the D2-like receptor family, distinguishes it from typical and atypical antipsychotics. This selective mechanism is hypothesized to offer a targeted therapeutic approach for disorders involving D1 receptor hypersensitivity, such as Tourette Syndrome (TS), while potentially avoiding the extrapyramidal and metabolic side effects associated with D2 receptor blockade.[1][2] This guide provides a comprehensive overview of this compound's interaction with dopaminergic pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and logical frameworks.
Pharmacodynamics: Receptor Binding and Functional Antagonism
This compound's primary mechanism of action is the competitive blockade of dopamine at D1 and D5 receptors.[1] These G-protein coupled receptors are canonically coupled to the Gαs/olf G-protein, which stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[1] By preventing dopamine binding, this compound inhibits this downstream signaling cascade.
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinity and functional potency of this compound from in vitro and in vivo preclinical studies, as well as key outcomes from late-stage clinical trials.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Target Receptor | Ligand/Assay Type | Species | K_i_ (nM) | IC_50_ (nM) | Reference(s) |
|---|---|---|---|---|---|
| Dopamine D1 | [³H]-SCH 23390 Binding | Human | 1.2 - 3.6 | - | [3][4] |
| Dopamine D5 | [³H]-SCH 23390 Binding | Human | 2.0 | - | [3] |
| Dopamine D2 | [³H]-Spiperone Binding | Rat | >1000 | - | [4] |
| Serotonin 5-HT₂ | [³H]-Ketanserin Binding | Rat | >300 | - | [4] |
| Dopamine D1 | cAMP Accumulation | - | 9.1 | - | [4] |
Note: K_i_ (Inhibition Constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower K_i_ value indicates a higher binding affinity. IC_50_ (Half-maximal inhibitory concentration) in this context reflects the functional potency in inhibiting dopamine-stimulated cAMP production.
Table 2: In Vivo Preclinical Effects of this compound (SCH-39166)
| Model | Endpoint Measured | Doses Tested | Key Result | Reference(s) |
|---|---|---|---|---|
| Freely Moving Rat | Striatal Acetylcholine (ACh) Release (Microdialysis) | 1, 5, 10 µM (local perfusion) | Dose-dependent decrease in ACh release (14% to 30%) | [5] |
| Adult Male Rat | Amphetamine-Induced 50-kHz Ultrasonic Vocalizations | 0.03, 0.1, 0.3 mg/kg (SC) | Dose-dependent inhibition of vocalizations | [6] |
| Celsr3 Mutant Mouse (TS model) | Tic-like behaviors (grooming, jerks) | 0.5, 1.0 mg/kg (IP) | Reversal of spontaneous tic-like behaviors |[7] |
Table 3: Key Efficacy Outcomes from Phase 3 Clinical Trial in Tourette Syndrome (D1AMOND Study)
| Endpoint | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) | Reference(s) |
|---|---|---|---|---|---|
| Time to Relapse (Pediatric) | 41.9% Relapsed | 68.1% Relapsed | 0.0084 | 0.5 (0.3 - 0.8) | [8] |
| Time to Relapse (Pediatric & Adult) | 41.2% Relapsed | 67.9% Relapsed | 0.0050 | 0.5 (0.3 - 0.8) |[8] |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is predicated on its ability to modulate the "direct pathway" of the basal ganglia, where D1 receptors are predominantly expressed. In hyperdopaminergic states like Tourette Syndrome, overstimulation of this pathway is thought to contribute to the generation of tics. This compound normalizes this circuit by blocking D1 receptors.
Caption: this compound's antagonism of the D1 receptor signaling pathway.
Caption: Logical framework for this compound's therapeutic effect in Tourette Syndrome.
Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (K_i_) of this compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the K_i_ of this compound for human dopamine D1 receptors.
-
Materials:
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human D1 receptor.
-
Radioligand: [³H]-SCH 23390 (a selective D1 antagonist), used at a concentration near its K_d_.[9]
-
Test Compound: this compound, serially diluted.
-
Non-specific Agent: 10 µM (+)-Butaclamol.[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]
-
Equipment: 96-well plates, cell harvester with GF/C glass fiber filters, liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for Total Binding (buffer, radioligand, membranes), Non-specific Binding (non-specific agent, radioligand, membranes), and Competition (this compound dilution, radioligand, membranes).
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[9]
-
Terminate the reaction by rapid vacuum filtration through GF/C filters, followed by washing with ice-cold assay buffer to separate bound from unbound radioligand.
-
Measure radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding (Total - Non-specific).
-
Determine the IC_50_ by fitting the competition data to a sigmoidal dose-response curve.
-
Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the radioligand concentration and K_d_ is its dissociation constant.
-
Functional cAMP Accumulation Assay
This cell-based assay measures this compound's functional potency as an antagonist by quantifying its ability to inhibit dopamine-stimulated cAMP production.
-
Objective: To determine the IC_50_ of this compound for the inhibition of D1 receptor-mediated signaling.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human D1 receptor.
-
Agonist: Dopamine.
-
PDE Inhibitor: 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[9]
-
cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology.
-
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere.
-
Pre-incubate cells with serial dilutions of this compound for 15-30 minutes.[9]
-
Stimulate the cells with a fixed concentration of dopamine (typically EC_80_) in the presence of IBMX for 30 minutes.[9]
-
Lyse the cells and measure intracellular cAMP levels using an HTRF-based detection kit according to the manufacturer's protocol.
-
Plot the inhibition of the dopamine response against the log concentration of this compound to determine the IC_50_ value.
-
Caption: Standard preclinical workflow for characterizing a D1 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound|Selective D1/D5 Antagonist|For Research [benchchem.com]
Investigational Uses of Ecopipam in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (developmental codes: SCH-39166, EBS-101, PSYRX-101) is a first-in-class, selective dopamine D1 and D5 receptor antagonist currently under investigation for various neurological and psychiatric disorders.[1] Its unique pharmacological profile, which differentiates it from the more common D2 receptor antagonists, presents a novel therapeutic approach with the potential for a distinct efficacy and safety profile.[2][3] This technical guide provides an in-depth overview of the core investigational uses of this compound, with a focus on its application in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The guide summarizes key clinical trial data, details experimental protocols, and visualizes the underlying mechanism of action and study workflows.
Mechanism of Action: D1/D5 Receptor Antagonism
This compound's primary mechanism of action is the selective blockade of dopamine D1 and D5 receptors.[1] These G-protein coupled receptors are predominantly expressed in brain regions critical for motor control, reward, and cognition. The D1 receptor family (D1 and D5) is typically associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), thereby amplifying dopaminergic signaling.[4][5][6][7]
By antagonizing D1/D5 receptors, this compound is hypothesized to modulate this signaling cascade, potentially mitigating the hyperdopaminergic states believed to underlie certain neurological disorders.[4][7]
Investigational Use in Tourette Syndrome
The most robust clinical data for this compound is in the treatment of Tourette syndrome (TS), a neurodevelopmental disorder characterized by motor and vocal tics.
Phase 2b Clinical Trial (D1AMOND Study)
A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial evaluated the efficacy and safety of this compound in children and adolescents with moderate to severe TS.[2][8]
Experimental Protocol:
-
Participants: Subjects aged ≥6 to <18 years with a baseline Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) of ≥20.[2][8]
-
Inclusion Criteria (abbreviated): Diagnosis of TS, presence of both motor and vocal tics causing impairment.[1][2]
-
Exclusion Criteria (abbreviated): Unstable primary mood disorder, significant suicide risk, other serious neurological conditions.[2]
-
Intervention: After a 28-day screening period, eligible subjects were randomized 1:1 to receive either a target steady-state dose of 2 mg/kg/day of this compound or a matching placebo.[2] The treatment period consisted of a 4-week titration phase followed by an 8-week maintenance period.[2]
-
Primary Endpoint: Mean change from baseline in the YGTSS-TTS over 12 weeks.[2][8]
-
Secondary Endpoint: Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[2][8]
Quantitative Data Summary:
| Outcome Measure | This compound (n=76) | Placebo (n=77) | p-value |
| Mean Change in YGTSS-TTS from Baseline to Week 12 | -3.44 (least squares mean difference) | 0.01[2][8] | |
| Improvement in CGI-TS-S | Greater improvement | 0.03[2][8] |
| Adverse Events (Frequency >5%) | This compound | Placebo |
| Headache | 15.8% | Not specified |
| Insomnia | 14.5% | Not specified |
| Fatigue | 7.9% | Not specified |
| Somnolence | 7.9% | Not specified |
Data sourced from the D1AMOND Phase 2b trial results published in Pediatrics.[2][9][10]
Phase 3 Clinical Trial
Building on the Phase 2b results, a Phase 3 multicenter study was conducted to further evaluate the maintenance of efficacy, safety, and tolerability of this compound in children, adolescents, and adults with TS.[7][11]
Experimental Protocol:
-
Study Design: The study included an open-label stabilization period followed by a double-blind, placebo-controlled, randomized withdrawal period.[7][11][12]
-
Participants: Children, adolescents, and adults (≥ 6 years of age) with a diagnosis of TS and a minimum YGTSS-R Total Tic Score of 20.[11] Participants were required to weigh at least 18 kg.[11]
-
Open-Label Phase (12 weeks): All eligible subjects received this compound, with a 4-week titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.[11][12]
-
Randomized Withdrawal Phase (12 weeks): Responders from the open-label phase (defined as a ≥25% improvement in YGTSS-TTS at weeks 8 and 12) were randomized 1:1 to either continue this compound or switch to placebo.[12]
-
Primary Endpoint: Time to relapse in pediatric subjects during the randomized withdrawal period. Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement achieved in the open-label phase.[13][14]
-
Secondary Endpoint: Time to relapse in the overall population (pediatric and adult subjects).[1]
Quantitative Data Summary:
| Outcome Measure (Pediatric Subjects) | This compound | Placebo | p-value | Hazard Ratio |
| Relapse Rate | 41.9% | 68.1% | 0.0084 | 0.5[1][15] |
| Outcome Measure (Overall Population) | This compound | Placebo | p-value | Hazard Ratio |
| Relapse Rate | 41.2% | 67.9% | 0.0050 | 0.5[1][15] |
| Adverse Events (Frequency >5%) | This compound | Placebo |
| Somnolence | 10.2% | Not specified |
| Insomnia | 7.4% | Not specified |
| Anxiety | 6.0% | Not specified |
| Fatigue | 5.6% | Not specified |
| Headache | 5.1% | Not specified |
Data sourced from the topline results of the this compound Phase 3 trial.[1][15]
Investigational Use in Other Neurological Disorders
Stuttering (Childhood-Onset Fluency Disorder)
This compound has been investigated for the treatment of stuttering in adults.
Experimental Protocol (Phase 2 "Speak Freely" Study):
-
Participants: Adults aged 18 years or older with a diagnosis of childhood-onset fluency disorder.[8][15]
-
Inclusion Criteria (abbreviated): History of stuttering for ≥ 2 years, moderate to severe stuttering.[8]
-
Exclusion Criteria (abbreviated): Stuttering related to a known neurological cause, unstable medical illness.[8][15]
-
Intervention: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study where subjects were randomized 1:1 to receive either a target steady-state dose of this compound HCl (~2 mg/kg/day) or a matching placebo for a 12-week treatment period.[15] This included a 4-week titration phase and an 8-week maintenance phase.[15]
-
An earlier open-label pilot study involved a dose of 50 mg/day for the first two weeks, increasing to 100 mg/day for the remaining six weeks.[16]
Quantitative Data Summary:
Quantitative efficacy data from the Phase 2 randomized controlled trial is not yet fully published. The earlier open-label pilot study reported that a majority of participants experienced an improvement in stuttering symptoms.[8]
Lesch-Nyhan Disease
This compound has been explored for the management of self-injurious behaviors (SIB) in individuals with Lesch-Nyhan disease (LND), a rare genetic disorder.
Experimental Protocol:
-
Participants: Subjects with a confirmed diagnosis of classic LND, characterized by overproduction of uric acid, severe generalized dystonia, and frequent, persistent SIB.[14]
-
Study Design: A double-blind, three-period, crossover trial of a single dose of this compound was initiated.[17][18] There was also a dose-escalation study to assess safety and tolerability.[19]
-
Primary Endpoint (for the crossover trial): The Behavior Problems Inventory (BPI) SIB subscales.[14]
Quantitative Data Summary:
The double-blind, crossover trial was terminated early due to unanticipated side effects, likely related to the administration of a single large dose without titration.[17][18] Despite the limited data, the drug appeared to reduce SIB in most of the 10 patients recruited.[17][18] The dose-escalation study in five subjects found that this compound was generally well-tolerated, with sedation being the most common dose-limiting event, and exploratory measures suggested a potential reduction in SIB.[19][20]
Conclusion
This compound represents a promising investigational agent for a range of neurological disorders, with the most substantial evidence supporting its efficacy and safety in the treatment of Tourette syndrome. Its novel mechanism of action as a selective D1/D5 receptor antagonist offers a potential alternative to existing therapies, particularly those targeting the D2 receptor pathway. The successful completion of Phase 3 trials in Tourette syndrome marks a significant milestone in its development. Further research, including larger and more definitive clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in stuttering, Lesch-Nyhan disease, and other neurological conditions. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and clinicians in the field of neurology and drug development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Safety and Effect of 12‐Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. This compound for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound reduces stuttering symptoms in proof-of-concept trial | EurekAlert! [eurekalert.org]
- 17. A double-blind, placebo-controlled, crossover trial of the selective dopamine D1 receptor antagonist this compound in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Genesis of a First-in-Class D1/D5 Antagonist: A Technical History of Ecopipam (SCH-39166)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (SCH-39166) is a pioneering selective dopamine D1 and D5 receptor antagonist that has traversed a multifaceted development pathway. Initially synthesized and investigated by Schering-Plough in the late 1980s, its unique pharmacological profile set it apart from the then-prevalent D2 receptor antagonists. This technical guide provides an in-depth chronicle of the history and discovery of this compound, detailing its synthesis, preclinical evaluation, and clinical journey. The document summarizes key quantitative data in structured tables, elucidates experimental methodologies, and visualizes critical pathways and processes to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Quest for a Selective D1 Antagonist
The late 20th century saw a burgeoning interest in the distinct roles of dopamine receptor subtypes in the central nervous system. The prevailing antipsychotic and neurological treatments primarily targeted the D2 receptor family, often leading to undesirable extrapyramidal side effects and metabolic issues.[1] This landscape spurred the search for novel compounds with greater selectivity for the D1 receptor family (D1 and D5), which was hypothesized to offer a different therapeutic window with a potentially improved side-effect profile.[2] It was within this scientific context that Schering-Plough embarked on a research program that would ultimately yield this compound (SCH-39166).[2]
Discovery and Synthesis
This compound, with the chemical name (-)-trans-6,7,7a,8,9,13b-Hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naptho-(2,1-b)azepine, was first synthesized in the CNS preclinical labs at Schering-Plough Corporation.[3] It is a synthetic benzazepine derivative.[3] While the precise, proprietary synthesis scheme is not publicly detailed, the general synthetic pathway can be inferred from related publications. A key step in the synthesis of similar benzonaphthazepine compounds involves the construction of the core heterocyclic ring system.
Preclinical Pharmacology
The preclinical evaluation of SCH-39166 was instrumental in characterizing its unique pharmacological profile as a selective D1/D5 receptor antagonist. These studies encompassed in vitro receptor binding and functional assays, as well as in vivo behavioral models in animals.
In Vitro Studies: Receptor Binding and Functional Assays
Initial in vitro studies demonstrated that SCH-39166 exhibits high affinity and selectivity for the D1 and D5 dopamine receptors. Radioligand binding assays were crucial in quantifying this interaction.
Experimental Protocol: [3H]SCH-23390 Radioligand Binding Assay (General Methodology)
A common method to determine D1 receptor affinity involves a radioligand binding assay using [3H]SCH-23390, a selective D1 antagonist. The general protocol is as follows:
-
Tissue Preparation: Rat striatal tissue, known for its high density of D1 receptors, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.[4][5]
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of [3H]SCH-23390 and varying concentrations of the competing ligand (in this case, this compound). The incubation is typically carried out at 30°C for 30 minutes.[4]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
To assess the functional antagonism of this compound at the D1 receptor, its ability to block dopamine-stimulated adenylyl cyclase activity was measured. D1 receptors are Gs/olf-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase stimulation.[6][7][8]
Experimental Protocol: Dopamine-Stimulated Adenylyl Cyclase Assay (General Methodology)
-
Membrane Preparation: Similar to the binding assay, striatal membranes are prepared from rat brains.[9]
-
Assay Reaction: The membranes are incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (to prevent cAMP degradation), dopamine at a concentration that elicits a robust response, and varying concentrations of the antagonist (this compound).[10]
-
cAMP Quantification: The reaction is terminated, and the amount of cAMP produced is measured using a suitable method, such as a competitive binding assay or an enzyme immunoassay.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the dopamine-stimulated cAMP production (IC50) is determined.
Table 1: In Vitro Receptor Binding and Functional Data for this compound (SCH-39166)
| Receptor/Assay | Ligand/Method | Tissue/System | Ki / IC50 (nM) | Reference |
| Dopamine D1 Receptor | [3H]SCH-23390 Binding | Rat Striatum | 3.6 | [11] |
| Dopamine D5 Receptor | Not Specified | Not Specified | 2.0 | [11] |
| Dopamine D2 Receptor | [3H]spiperone Binding | Not Specified | >1000 | [11] |
| 5-HT2 Receptor | [3H]ketanserin Binding | Not Specified | >300 | [11] |
| Dopamine-Stimulated Adenylyl Cyclase | cAMP accumulation | Not Specified | 9.1 | [11] |
In Vivo Studies: Animal Behavioral Models
In vivo studies in animal models were critical to understanding the physiological and behavioral effects of this compound and to predict its potential therapeutic applications and side-effect profile.
The CAR test is a classic preclinical screen for antipsychotic activity.[12][13] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Drugs with antipsychotic potential typically suppress this conditioned avoidance response.
Experimental Protocol: Conditioned Avoidance Responding in Rats (General Methodology)
-
Apparatus: A shuttle box with two compartments separated by a doorway is used. The floor of the box is a grid that can deliver a mild electric shock.[13]
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by the unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment. This is repeated over multiple trials.[13]
-
Drug Testing: Once the rats are trained to reliably avoid the shock, they are treated with the test compound (this compound) or a vehicle control before being placed back in the shuttle box for a test session. The number of successful avoidance responses is recorded.
Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing.[14][15][16] The ability of a compound to antagonize these behaviors is indicative of its dopamine receptor blocking activity.
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats (General Methodology)
-
Habituation: Rats are placed in individual observation cages to allow them to acclimate to the environment.[17]
-
Drug Administration: The rats are pre-treated with the test compound (this compound) or a vehicle control. After a specified time, they are challenged with a dose of apomorphine known to induce stereotypy.[14]
-
Behavioral Scoring: Following the apomorphine injection, the rats are observed, and their behavior is scored at regular intervals for the presence and intensity of stereotyped behaviors (e.g., sniffing, gnawing, licking) using a standardized rating scale.
Table 2: In Vivo Preclinical Data for this compound (SCH-39166)
| Animal Model | Species | Effect | Minimal Effective Dose (mg/kg, p.o.) | Reference |
| Conditioned Avoidance Responding | Rat | Inhibition | 10 | [11] |
| Conditioned Avoidance Responding | Squirrel Monkey | Inhibition | 1.78 | [11] |
| Apomorphine-Induced Stereotypy | Rat | Antagonism | 10 | [11] |
A key finding from these preclinical studies was that, unlike D2 antagonists, this compound did not cause catalepsy at doses up to 10 times its minimal effective dose in the rat conditioned avoidance response test, suggesting a lower liability for producing extrapyramidal side effects.[11]
Clinical Development
The clinical development of this compound has been a long and winding road, with investigations into several indications, some of which were ultimately discontinued, before focusing on its current lead indication, Tourette Syndrome.
Discontinued Indications
-
Schizophrenia: Based on its profile in animal models, this compound was initially studied as a potential treatment for schizophrenia. However, it showed no efficacy in clinical trials for this indication.[3]
-
Obesity: The role of dopamine in reward and eating behaviors led to the investigation of this compound for the treatment of obesity. While a large clinical study showed it to be effective for weight reduction, reports of mild-to-moderate, reversible anxiety and depression made it unsuitable for commercialization as an anti-obesity drug, and its development for this indication was halted.[3]
-
Cocaine Addiction: Human clinical studies demonstrated that this compound could effectively antagonize the acute euphoric effects of cocaine. However, this effect did not persist following repeated administration, leading to the discontinuation of its development for cocaine-related disorders.[3]
Current and Investigational Indications
The primary focus of this compound's recent clinical development has been on Tourette Syndrome. It has also been investigated for other neurological and psychiatric conditions.
Multiple clinical trials have evaluated the efficacy and safety of this compound for the treatment of tics in children and adults with Tourette Syndrome.
Phase 2b Study (NCT04007991): A randomized, double-blind, placebo-controlled trial in children and adolescents (ages 6 to <18 years) with Tourette Syndrome demonstrated that this compound significantly reduced tic severity compared to placebo.[18]
Phase 3 Study (D1AMOND - NCT05615220): This multicenter, double-blind, placebo-controlled, randomized withdrawal study was designed to evaluate the maintenance of efficacy of this compound in children, adolescents, and adults with Tourette's Disorder.[19][20]
Experimental Protocol: Phase 3 Randomized Withdrawal Study (NCT05615220) Workflow
-
Screening and Baseline: Eligible participants with a Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) of ≥20 are enrolled.[20]
-
Open-Label Stabilization Period (12 weeks): All participants receive this compound, with a 4-week titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.[20]
-
Randomization: Participants who show a clinically meaningful response (≥25% improvement in YGTSS-TTS at weeks 8 and 12) are randomized in a 1:1 ratio to either continue receiving this compound or be switched to a placebo.[20][21]
-
Double-Blind Randomized-Withdrawal Period (12 weeks): Participants are followed for 12 weeks. The primary endpoint is the time to relapse, defined as a ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase.[19][20][21]
Table 3: Summary of Key Clinical Trial Data for this compound in Tourette Syndrome
| Study Phase | Number of Patients | Population | Primary Endpoint | Key Efficacy Results | Reference |
| Phase 2b (NCT04007991) | 153 | Children & Adolescents | Change in YGTSS-TTS at 12 weeks | Statistically significant reduction in tic scores vs. placebo (p=0.01) | [18] |
| Phase 2b (presented data) | 149 | Children & Adolescents | Change in tic severity score | 30% reduction in tic severity with this compound vs. 19% with placebo | [22][23] |
| Phase 3 (D1AMOND - NCT05615220) | 216 (167 pediatric, 49 adult) | Children, Adolescents, & Adults | Time to relapse in pediatric subjects | 41.9% relapse on this compound vs. 68.1% on placebo (p=0.0084) | [19][24] |
| Phase 3 (D1AMOND - NCT05615220) | 216 | Children, Adolescents, & Adults | Time to relapse in all subjects | 41.2% relapse on this compound vs. 67.9% on placebo (p=0.0050) | [19][24] |
Table 4: Common Adverse Events Reported in this compound Clinical Trials for Tourette Syndrome
| Adverse Event | Frequency in this compound Group (%) | Frequency in Placebo Group (%) | Reference |
| Headache | 15.8 | Not specified | [18] |
| Insomnia | 14.5 | Not specified | [18] |
| Fatigue | 7.9 | Not specified | [18] |
| Somnolence | 7.9 | Not specified | [18] |
| Nasopharyngitis (12-month OLE) | 14.0 | N/A | [25] |
| Anxiety (12-month OLE) | 9.1 | N/A | [25] |
Importantly, clinical trials of this compound in Tourette Syndrome have not shown the weight gain, metabolic changes, or drug-induced movement disorders commonly associated with D2 receptor antagonists.[18][25]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively blocking dopamine D1 and D5 receptors. These receptors are G-protein coupled receptors (GPCRs) that are linked to the Gαs/olf G-protein.[6][7]
Dopamine D1 Receptor Signaling Pathway
-
Dopamine Binding: Under normal physiological conditions, dopamine binds to the D1 receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the Gαs/olf subunit of the associated G-protein.
-
Adenylyl Cyclase Activation: The activated Gαs/olf subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][26]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[6][27]
-
Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32kDa), which in turn modulates the activity of other signaling molecules and ultimately influences neuronal excitability and gene expression.[6][27]
This compound's Mechanism of Action
As a competitive antagonist, this compound binds to the D1/D5 receptor but does not activate it. By occupying the receptor's binding site, it prevents dopamine from binding and initiating the downstream signaling cascade. This blockade of D1/D5 receptor-mediated signaling is believed to be the basis for its therapeutic effects in disorders characterized by dopamine dysregulation, such as the tics in Tourette Syndrome.
Visualizations
Caption: D1 Receptor Signaling and this compound's Action.
Caption: this compound Phase 3 Clinical Trial Workflow.
Caption: this compound (SCH-39166) Development Timeline.
Conclusion
The history of this compound (SCH-39166) is a testament to the intricate and often lengthy process of drug discovery and development. From its rational design as a selective D1/D5 antagonist to its extensive preclinical and clinical evaluation, this compound has carved a unique niche in the landscape of neuropsychiatric drug development. Its journey, marked by both discontinued paths and promising new directions, underscores the importance of a targeted pharmacological approach. The wealth of data gathered over decades of research provides a solid foundation for its potential as a first-in-class treatment for Tourette Syndrome, offering a novel mechanism of action with a favorable side-effect profile compared to existing therapies. This technical guide serves as a comprehensive repository of this journey, providing valuable insights for the scientific community engaged in the development of the next generation of CNS therapeutics.
References
- 1. tourette.org [tourette.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Activation of adenylate cyclase by dopamine, GTP, NaF and forskolin in striatal membranes of neonatal, adult and senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tau.ac.il [tau.ac.il]
- 16. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. publications.aap.org [publications.aap.org]
- 19. emalexbiosciences.com [emalexbiosciences.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. neurology.org [neurology.org]
- 22. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 23. This compound Reduced Tic Severity in Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 24. psychiatrictimes.com [psychiatrictimes.com]
- 25. Safety and Effect of 12-Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. biorxiv.org [biorxiv.org]
Ecopipam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (SCH-39166) is a first-in-class selective antagonist of the D1/D5 dopamine receptors. Its unique pharmacological profile, characterized by high affinity for D1 and D5 receptors with significantly lower affinity for D2-like receptors, distinguishes it from typical and atypical antipsychotics. This selectivity suggests the potential for therapeutic efficacy in treating conditions associated with dopamine dysregulation, such as Tourette syndrome, with a reduced risk of extrapyramidal side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacology of this compound, including detailed experimental protocols and a review of key preclinical and clinical findings.
Chemical Structure and Properties
This compound is a synthetic benzazepine derivative.[1] Its chemical identity and core properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a]benzazepin-12-ol[2] |
| Synonyms | SCH-39166, EBS-101, PSYRX-101[3] |
| Molecular Formula | C₁₉H₂₀ClNO |
| Molecular Weight | 313.82 g/mol |
| CAS Number | 112108-01-7 (free base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (10 mM), may also dissolve in other organic solvents.[1] |
| Storage | Store at 2-8°C, keep dry. |
| Boiling Point | 451.9 ± 45.0 °C at 760 Torr |
| Density | 1.220 ± 0.06 g/cm³[4] |
This compound is also available as a hydrochloride salt (CAS: 190133-94-9) with a molecular formula of C₁₉H₂₁Cl₂NO and a molecular weight of 350.3 g/mol .[5]
Synthesis
A representative synthetic pathway for this compound involves a multi-step process starting from a tetralin derivative. A notable approach features a catalytic enantioselective aziridination followed by a highly diastereoselective Friedel–Crafts cyclization to generate the key aminotetralin ring structure.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Ecopipam for Restless Legs Syndrome: A Technical Guide to a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Restless Legs Syndrome (RLS) is a sensorimotor disorder characterized by an irresistible urge to move the legs, often accompanied by uncomfortable sensations. While dopamine agonists are a frontline treatment, long-term use can lead to augmentation, a paradoxical worsening of symptoms. Emerging research points to the potential of Ecopipam, a selective dopamine D1/D5 receptor antagonist, as a targeted therapy for augmented RLS. This technical guide provides a comprehensive overview of the preclinical rationale, clinical evidence, and molecular mechanisms underlying this compound's potential in treating this challenging condition. We present available quantitative data in structured tables, detail experimental protocols from key studies, and visualize the core signaling pathways and experimental workflows using Graphviz diagrams.
The Pathophysiology of RLS and the Rationale for D1/D5 Receptor Antagonism
The pathophysiology of RLS is complex and not fully elucidated, but substantial evidence points to dysfunction in the central nervous system's dopaminergic pathways.[1][2] Brain iron deficiency is also a significant contributing factor, as iron is a crucial cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[1][2]
While dopamine agonists, which primarily target D2 and D3 receptors, are initially effective, their long-term administration can lead to a state of dopamine receptor supersensitivity, particularly of the D1 receptors in the spinal cord.[3][4] This upregulation of the excitatory D1 receptor pathway is hypothesized to be a key mechanism behind augmentation.[3][4]
This compound, as a selective D1/D5 receptor antagonist, offers a novel therapeutic strategy by directly targeting this hypothesized downstream effect of chronic dopamine agonist treatment.[5][6] By blocking the D1/D5 receptors, this compound is thought to reduce the hyperexcitability of spinal neurons, thereby alleviating the intensified symptoms of augmented RLS.[7]
Clinical Evidence: An Exploratory Trial of this compound in Augmented RLS
An exploratory, placebo-controlled, cross-over trial investigated the safety and preliminary efficacy of this compound in patients with augmented RLS.[5][6] While the study was not powered to demonstrate statistical significance, the results were encouraging and suggested a favorable safety profile.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the exploratory trial.
| Efficacy Measure | This compound Group (Mean) | Placebo Group (Mean) | p-value |
| Clinical Global Impressions (CGI) | 3.30 | 3.94 | Not significant |
| RLS Diary (Hours with symptoms) | 10.2 | 15.0 | 0.2 |
Table 1: Efficacy Outcomes from the Exploratory this compound Trial in Augmented RLS.[3]
| Adverse Event | This compound Group (n) | Placebo Group (n) |
| Sedation | 5 | 3 |
Table 2: Most Common Adverse Event Reported in the Exploratory this compound Trial.[3]
Experimental Protocol
Study Design: A small (N=10), exploratory, placebo-controlled, cross-over safety trial was conducted.[5][6] The trial consisted of two 6-week treatment arms separated by a 2-week washout period.[3]
Patient Population: Patients with a diagnosis of RLS who were currently taking dopamine agonists and experiencing augmentation of their symptoms were enrolled.[3][5]
Intervention: this compound was administered at a dose of 25-100 mg/day.[5][6] Patients continued their existing dopamine agonist therapy throughout the trial.[3]
Primary Outcome: The primary outcome was the tolerability of this compound.[3]
Efficacy Assessments: Efficacy was assessed using the International RLS Rating Scale (IRLS), RLS diaries, and the Clinical Global Impressions (CGI) scale.[3]
Molecular Mechanisms and Signaling Pathways
This compound is a selective antagonist of the D1 and D5 dopamine receptors.[8] The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase.[9] This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to increased neuronal excitability.[9] In the context of augmented RLS, it is hypothesized that chronic dopamine agonist treatment leads to a supersensitivity of this D1 receptor pathway in spinal cord neurons.
Experimental Workflow and Logical Relationships
The exploratory clinical trial followed a cross-over design to compare the effects of this compound and placebo within the same patient population, thereby reducing inter-individual variability.
Conclusion and Future Directions
The selective D1/D5 receptor antagonist this compound presents a promising and mechanistically distinct approach to the treatment of augmented RLS. The initial exploratory clinical trial demonstrated a favorable safety profile and encouraging, albeit not statistically significant, efficacy signals.[3][5][6] The preclinical rationale, centered on the upregulation of the D1 receptor pathway in the spinal cord following chronic dopamine agonist therapy, provides a strong foundation for further investigation.[3][4]
Larger, well-powered clinical trials are warranted to definitively establish the efficacy and safety of this compound in this patient population. Future research should also aim to further elucidate the specific downstream signaling targets of the D1 receptor in the spinal cord and how their modulation by this compound translates into clinical improvement. A deeper understanding of the molecular underpinnings of RLS augmentation will be crucial for the development of more targeted and effective therapies.
References
- 1. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 2. Connectome and molecular pharmacological dopaminergic differences in RLS: plastic changes and neuroadaptations that may contribute to augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Features Associated With Restless Legs Syndrome. | DecenTrialz [decentrialz.com]
- 5. This compound|Selective D1/D5 Antagonist|For Research [benchchem.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Dopamine Receptors in Restless Legs Syndrome and Augmentation: A Novel Perspective Focused on D1 and D3 Receptor Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of spinal motor networks by astrocyte-derived adenosine is dependent on D1-like dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Clinical Data on Ecopipam
Introduction
Ecopipam (development codes: SCH-39166, EBS-101) is a first-in-class, selective dopamine D1/D5 receptor antagonist currently under investigation for several central nervous system (CNS) disorders, most notably Tourette Syndrome (TS).[1][2] Unlike currently approved therapies for TS, which primarily target the dopamine D2 receptor, this compound offers a novel mechanism of action.[3][4] This selectivity for the D1 receptor family may lead to a differentiated efficacy and safety profile, potentially avoiding the metabolic and extrapyramidal side effects commonly associated with D2 receptor antagonists.[1][5] This document provides a comprehensive overview of the available early-phase clinical trial data for this compound, focusing on its pharmacokinetics, efficacy, and safety, with detailed experimental protocols and visual representations of its mechanism and trial designs.
Mechanism of Action
Dopamine, a critical neurotransmitter, modulates neural signaling through two main families of receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The prevailing hypothesis for Tourette Syndrome involves a hyper-dopaminergic state or a supersensitivity of dopamine receptors in the brain.[3] this compound acts as a competitive antagonist at the D1 and D5 receptors, thereby blocking the downstream signaling cascade initiated by dopamine binding.[2] This targeted action is believed to normalize the overactive dopaminergic pathways implicated in the generation of tics.[4]
Pharmacokinetic and Pharmacodynamic Profile
Early-phase studies have characterized this compound as an orally active molecule that effectively crosses the blood-brain barrier.[2]
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value/Description | Source |
| Mechanism | Selective Dopamine D1/D5 Receptor Antagonist | [2] |
| Administration | Oral | [2] |
| Elimination Half-Life | Approximately 10 hours | [2] |
| Metabolism | Extensively metabolized | [6] |
| ADME Profile | Predictable pharmacokinetics with well-characterized Absorption, Distribution, Metabolism, and Excretion | [1] |
| Drug Interactions | A study was conducted to evaluate the potential for induction and inhibition of various CYP enzymes (CYP3A4, CYP1A2, CYP2B6, CYP2D6) and transporters (P-gp, OATP1B1).[7] |
Clinical Efficacy and Safety Data
The clinical development of this compound has progressed through several key studies, primarily in pediatric and adolescent populations with Tourette Syndrome.
Phase 2b "D1AMOND" Study
This pivotal study provided robust evidence for the efficacy and safety of this compound in treating tics.[8]
Experimental Protocol: D1AMOND Study
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[8][9]
-
Participant Population : 153 children and adolescents aged ≥6 to <18 years with a diagnosis of Tourette Syndrome and a baseline Yale Global Tic Severity Score-Total Tic Score (YGTSS-TTS) of ≥20.[8][9]
-
Intervention : Participants were randomized 1:1 to receive either this compound tablets (target dose of 2 mg/kg/day) or matching placebo tablets.[8] The dose was titrated over a 4-week period and then maintained for an 8-week treatment phase, for a total duration of 12 weeks.[8]
-
Primary Endpoint : The mean change in the YGTSS-TTS from baseline to Week 12.[3][8]
-
Secondary Endpoint : The change in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) score.[3][8]
Table 2: Efficacy Results of the Phase 2b D1AMOND Study at Week 12
| Endpoint | This compound Group | Placebo Group | P-value | Source |
| Mean Change in YGTSS-TTS | -30% from baseline | - | 0.01 | [3][10] |
| LS Mean Difference in YGTSS-TTS | -3.44 (95% CI: -6.09 to -0.79) | - | 0.01 | [10] |
| CGI-TS-S Improvement | Statistically significant improvement | No significant improvement | 0.03 | [3] |
| ≥25% Improvement in Tic Severity | 73.6% of patients | 43.2% of patients | - | [10] |
Table 3: Common Adverse Events in the Phase 2b D1AMOND Study
| Adverse Event | This compound Group (%) | Note | Source |
| Headache | 15.8% | ≥ 5% and higher than placebo | [3][8] |
| Insomnia | 14.5% | ≥ 5% and higher than placebo | [3] |
| Fatigue | 7.9% | ≥ 5% and higher than placebo | [3][8] |
| Somnolence | 7.9% | ≥ 5% and higher than placebo | [3][8] |
| Restlessness | ≥ 5% | ≥ 5% and higher than placebo | [8] |
Notably, the trial reported no observable evidence of adverse movement disorders or the metabolic side effects (e.g., weight gain) commonly associated with antipsychotic agents.[3][10]
12-Month Open-Label Extension (OLE) Study
To assess long-term safety and durability of effect, patients who completed the Phase 2b trial were eligible to enroll in a 12-month OLE study.[11]
Experimental Protocol: OLE Study
-
Study Design : A 12-month, open-label extension study.[11]
-
Participant Population : 121 patients (aged ≥6 to ≤18 years) who had completed the preceding Phase 2b trial.[11]
-
Intervention : All participants received this compound, titrated to a target oral dose of 1.8 mg/kg/day.[11]
-
Endpoints : Long-term safety, tolerability, and clinical effects on tic severity (YGTSS-TTS) and quality of life.[11]
Table 4: Key Findings from the 12-Month OLE Study
| Outcome | Result | Source |
| Tic Severity (YGTSS-TTS) | Significant improvements observed at all time points (P < 0.001 vs. baseline). | [11] |
| Quality of Life | Significant improvements observed at all time points (P < 0.001 vs. baseline). | [11] |
| Most Common AEs | Nasopharyngitis (14.0%), Anxiety (9.1%). | [11] |
| Metabolic Profile | No significant changes from baseline in BMI Z-score, glycated hemoglobin, or total cholesterol at Month 12. | [11] |
The results suggest that this compound is well-tolerated over a 12-month period and maintains its efficacy without new safety signals emerging.[11]
Phase 3 Randomized Withdrawal Study (NCT05615220)
The Phase 3 program was designed to confirm the efficacy of this compound and evaluate the maintenance of its effect over a longer duration.[12]
Experimental Protocol: Phase 3 Study
-
Study Design : An enriched-enrollment, randomized withdrawal (EERW) trial.[12][13]
-
Workflow :
-
Open-Label Phase (12 weeks) : All enrolled subjects receive this compound.[12]
-
Responder Assessment : Patients showing a ≥25% improvement in YGTSS-TTS at both Week 8 and Week 12 are identified as responders.[12]
-
Randomization : Responders are randomized 1:1 into two arms.
-
Double-Blind Phase (12 weeks) : One arm continues to receive this compound, while the other is switched to placebo.[12]
-
-
Primary Endpoint : The time-to-relapse during the double-blind withdrawal period. Relapse is defined as a loss of ≥50% of the YGTSS-TTS improvement achieved in the open-label phase, the need for rescue medication, or hospitalization for TS.[12][13]
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. tourette.org [tourette.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. ASCPT 2024 Annual Meeting [ascpt2024.eventscribe.net]
- 8. paragonbiosci.com [paragonbiosci.com]
- 9. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. Safety and Effect of 12-Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Ecopipam In Vitro Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 subtypes.[1] Its high affinity and selectivity for D1-like receptors over D2-like receptors (D2, D3, and D4) and other neurotransmitter systems form the basis of its unique pharmacological profile.[1] This profile suggests therapeutic potential in conditions hypothesized to be driven by D1 receptor hypersensitivity, such as Tourette syndrome.[1] Unlike traditional antipsychotic medications that primarily target D2 receptors, this compound's distinct mechanism of action may offer a therapeutic advantage by avoiding some of the adverse effects associated with D2 antagonism, such as extrapyramidal symptoms and metabolic disturbances.
These application notes provide a comprehensive overview of the in vitro binding characteristics of this compound, including a detailed protocol for conducting radioligand binding assays to determine its receptor affinity.
Quantitative Data Summary: this compound Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine Receptors | |||
| D1 | Human | 0.9 - 5 | [1][2] |
| Rat | 1.9 | [2] | |
| D2 | Human | 980 - >1000 | [1][2] |
| D3 | Human | >1000 | [1] |
| D4 | Human | >1000 | [1] |
| D5 | Human | High Affinity | [1] |
| Serotonin Receptors | |||
| 5-HT2 | - | Low Affinity | [3] |
| Sigma Receptors | |||
| Sigma-1 | - | Data not readily available | |
| Sigma-2 | - | Data not readily available |
Note: "High Affinity" for the D5 receptor is noted in the literature, though a precise average Ki value is not as consistently reported as for the D1 receptor.[1] The Ki values for serotonin receptors are generally reported to be very high, indicating a lack of significant binding.[1] Extensive searches of the available literature did not yield specific Ki values for this compound at sigma-1 or sigma-2 receptors.
Experimental Protocols: Radioligand Competition Binding Assay
This protocol outlines a standard in vitro method to determine the binding affinity of this compound for the dopamine D1 receptor using a radioligand competition binding assay.
1. Materials and Reagents:
-
Cell Membranes: Cloned human or rat cells expressing the dopamine D1 receptor.
-
Radioligand: A high-affinity D1 receptor antagonist, such as [³H]-SCH 23390.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester or similar vacuum filtration system.
-
Scintillation Counter: To measure radioactivity.
2. Membrane Preparation:
-
Culture cells expressing the target receptor to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane preparation.
-
Competition Binding: this compound dilution, radioligand, and cell membrane preparation.
-
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for an in vitro radioligand binding assay.
References
Application Notes & Protocols: Determination of ECOPIPAM Ki Values using Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 subtypes.[1] This selective antagonism forms the basis of its therapeutic potential in conditions believed to be driven by D1 receptor hypersensitivity, such as Tourette syndrome.[1][2][3][4][5] Unlike typical and atypical antipsychotics that often target D2 receptors, this compound's high affinity for D1-like receptors and significantly lower affinity for D2-like receptors (D2, D3, and D4) and other neurotransmitter systems underpins its unique pharmacological profile.[1][6]
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.[7][8][9] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the dopamine D1 receptor. The Ki value quantifies the affinity of this compound for the receptor, with a lower Ki value indicating a higher binding affinity.[1]
Data Presentation: this compound Binding Affinity Profile
The following table summarizes the reported Ki values for this compound at various dopamine receptor subtypes, demonstrating its high affinity and selectivity for the D1-like receptor family.
| Receptor Subtype | Species | Ki (nM) | Reference |
| D1 | Human | 0.9 - 1.9 | [1][10] |
| Rat | 1.9 | [10] | |
| D5 | Human | 2.0 | [11][12] |
| D2 | Human | 980 - >1000 | [1][10] |
| Rat | 514 | [10] | |
| D3 | Human | >1000 | [1] |
| D4 | Human | 5515 - 5520 | [10] |
Note: Ki values for D2, D3, and D4 receptors are significantly higher, indicating very low affinity.[1]
Experimental Protocols
This section details the methodology for performing a radioligand competition binding assay to determine the Ki value of this compound for the D1 dopamine receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SCH23390, a selective D1-like receptor antagonist.
-
Unlabeled Competitor: this compound (SCH-39166).
-
Non-specific Binding Control: A high concentration of a structurally different D1 antagonist (e.g., (+)-Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Membrane Preparation
-
Culture cells expressing the human D1 receptor to a sufficient density.
-
Harvest the cells and centrifuge at a low speed to obtain a cell pellet.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competition)
-
Assay Setup: Perform the assay in a 96-well microplate.
-
Total Binding: To designated wells, add assay buffer, a fixed concentration of [³H]-SCH23390 (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: To another set of wells, add assay buffer, [³H]-SCH23390, the membrane preparation, and a high concentration of the non-specific binding control (e.g., 10 µM (+)-Butaclamol).
-
Competition Binding: To the remaining wells, add assay buffer, [³H]-SCH23390, the membrane preparation, and serial dilutions of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the competition binding counts.
-
Generate Competition Curve: Plot the specific binding counts against the logarithm of the this compound concentration.
-
Determine IC50: Fit the competition curve using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[1][13]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand ([³H]-SCH23390) used in the assay.
-
Kd is the dissociation constant of the radioligand for the D1 receptor.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay to determine this compound Ki.
References
- 1. benchchem.com [benchchem.com]
- 2. tourette.org [tourette.org]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. Dopamine D1 Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. revvity.com [revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 12. This compound | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Functional Assays of Ecopipam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (developmental codes SCH-39166, EBS-101, and PSYRX-101) is a first-in-class selective antagonist of the D1-like dopamine receptors (D1 and D5).[1][2] Unlike many antipsychotic medications that target D2 dopamine receptors, this compound's specificity for the D1 receptor subfamily offers a distinct mechanism of action.[3][4] This selectivity is hypothesized to contribute to its therapeutic effects in disorders like Tourette syndrome, where D1 receptor over-activity may play a role, while potentially minimizing the motor and metabolic side effects associated with D2 receptor blockade.[5][6]
These application notes provide detailed protocols for essential cell-based functional assays to characterize the pharmacological activity of this compound. The described assays are fundamental for determining its binding affinity (Ki) and functional potency (IC50) at the human dopamine D1 receptor.
Principle of Assays
Two primary in vitro cell-based assays are crucial for characterizing this compound's mechanism of action:
-
Radioligand Competition Binding Assay: This assay quantifies the affinity of this compound for the D1 receptor. It measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind specifically to the D1 receptor. The inhibition constant (Ki) is derived from the concentration of this compound that displaces 50% of the radioligand (IC50).
-
cAMP Functional Assay: This assay determines the functional potency of this compound as a D1 receptor antagonist. The D1 receptor is a Gs-coupled receptor, and its activation by an agonist (like dopamine) leads to the production of cyclic AMP (cAMP).[7] An antagonist, such as this compound, will block this agonist-induced cAMP production in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) from this assay indicates the potency of this compound in preventing receptor signaling.
Data Presentation: Quantitative Pharmacological Data for this compound
The following table summarizes the quantitative data for this compound at the human dopamine D1 receptor, as determined by the assays described below.
| Parameter | Receptor | Species | Assay Type | Value (nM) | Reference |
| Ki | Dopamine D1 | Human | Radioligand Binding ([³H]-SCH-23390) | 0.9 | Bioorg Med Chem Lett (2020) 30: 127563-127563[4] |
| Ki | Dopamine D1 | Human | Radioligand Binding ([³H]-SCH-23390) | 1.2 | Bioorg Med Chem Lett (2010) 20: 836-840[4] |
| Ki | Dopamine D1 | Human | Radioligand Binding ([³H]-SCH-23390) | 1.9 | J Med Chem (1990) 33: 2197-2204[4] |
| Ki | Dopamine D1 | Human | Radioligand Binding ([³H]-SCH-23390) | 1.9 | J Med Chem (1992) 35: 502-507[4] |
| Ki | Dopamine D1 | Human | Radioligand Binding | 5 | Pharmacol Biochem Behav (1994) 49: 567-71[4] |
| IC50 | Dopamine D1 | - | cAMP Functional Assay | Low nanomolar range | [1] |
Note: Specific IC50 and Ki values can vary depending on the experimental conditions, cell system, and specific reagents used.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols for Studying Ecopipam's Effects on Tics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam is a first-in-class selective dopamine D1/D5 receptor antagonist currently under investigation for the treatment of tics in Tourette Syndrome (TS).[1][2] Preclinical research utilizing animal models is crucial for elucidating the mechanism of action and therapeutic potential of this compound. These application notes provide detailed protocols and data presentation guidelines for studying the effects of this compound on tic-like behaviors in relevant animal models.
The primary animal model discussed is the D1CT-7 transgenic mouse , a well-established model for TS that exhibits spontaneous tic-like behaviors.[3][4] Additionally, protocols for pharmacologically induced stereotypies, which are also sensitive to antipsychotic agents, are included as a complementary model.[5]
Animal Models for Studying Tic-Like Behaviors
D1CT-7 Transgenic Mouse Model
The D1CT-7 mouse model is a valuable tool for studying TS as it displays spontaneous tic-like behaviors, referred to as head-body twitches (HBT), and sensorimotor gating deficits, which are core features of the human condition.[4][6] These tic-like behaviors can be exacerbated by stress, providing a dynamic range for assessing therapeutic interventions.[3]
Pharmacologically-Induced Stereotypy Models
Repetitive, stereotyped behaviors can be induced in rodents by administering dopamine agonists.[5] These models are useful for screening compounds that may have anti-tic properties, as the underlying neurobiology involves the basal ganglia, a key brain region implicated in TS.[5][7]
Data Presentation: Efficacy of D1 Receptor Antagonism on Tic-Like Behaviors
The following tables summarize quantitative data from a study using the D1 receptor antagonist SCH23390, a compound with a similar mechanism of action to this compound, in the D1CT-7 mouse model. This data serves as a representative example of the expected effects of this compound.
Table 1: Effect of a D1 Receptor Antagonist on Stress-Induced Tic-Like Behaviors in D1CT-7 Mice
| Treatment Group | Mean Number of Tic-Like Responses (± SEM) | Percent Reduction vs. Vehicle |
| Vehicle | 25.3 ± 2.1 | - |
| SCH23390 (1 mg/kg, s.c.) | 12.1 ± 1.8* | 52.2% |
*p < 0.05 compared to vehicle. Data is illustrative based on findings for SCH23390 in D1CT-7 mice.[3]
Table 2: Effect of a D1 Receptor Antagonist on Prepulse Inhibition (PPI) Deficits in D1CT-7 Mice
| Treatment Group | Mean Percent PPI (± SEM) | Percent Restoration of PPI |
| Vehicle | 35.2 ± 3.5 | - |
| SCH23390 (1 mg/kg, s.c.) | 62.8 ± 4.1* | 78.4% improvement |
*p < 0.05 compared to vehicle. Data is illustrative based on findings for SCH23390 in D1CT-7 mice.[3]
Experimental Protocols
Protocol 1: Evaluation of this compound in the D1CT-7 Mouse Model of Tourette Syndrome
Objective: To assess the efficacy of this compound in reducing stress-induced tic-like behaviors in D1CT-7 transgenic mice.
Materials:
-
D1CT-7 transgenic mice and wild-type (WT) littermates.
-
This compound (formulated for subcutaneous or intraperitoneal injection).
-
Vehicle control (e.g., saline).
-
Spatial confinement cylinders (10 cm wide).[3]
-
Video recording equipment.
-
Behavioral analysis software.
Procedure:
-
Animal Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (dose range to be determined by dose-response studies, e.g., 0.1-10 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 20-30 minutes before behavioral testing.[3]
-
Stress Induction (Spatial Confinement): Place each mouse individually into a spatial confinement cylinder for a 20-minute session.[3]
-
Behavioral Recording: Video record the entire 20-minute session for later analysis.
-
Quantification of Tic-Like Behaviors: A trained observer, blind to the treatment conditions, should score the number of tic-like behaviors (head-body twitches) from the video recordings.[4]
-
Data Analysis: Compare the mean number of tic-like behaviors between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Assessment of this compound on Sensorimotor Gating (Prepulse Inhibition)
Objective: To determine if this compound can ameliorate sensorimotor gating deficits in D1CT-7 mice.
Materials:
-
D1CT-7 transgenic mice and WT littermates.
-
This compound and vehicle.
-
Startle response system with prepulse capability.
Procedure:
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
PPI Testing: Following the 20-minute spatial confinement stressor, place the mice in the startle chambers.
-
Test Parameters: The PPI session should consist of a variety of trial types, including pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials (e.g., a prepulse of 74, 82, or 90 dB followed by a 120 dB pulse).
-
Data Calculation: Percent PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Data Analysis: Compare the percent PPI at different prepulse intensities between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound is believed to be mediated through its antagonism of D1/D5 dopamine receptors, particularly within the striatum. Dysregulation of dopamine signaling in the cortico-basal ganglia circuitry is a leading hypothesis for the pathophysiology of tics.[7][8]
Caption: this compound's mechanism of action in reducing tics.
References
- 1. The D1CT-7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. The D1CT‐7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral fragmentation in the D1CT‐7 mouse model of Tourette's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Chemogenetic Inhibition of D1 or D2 Receptor-Containing Neurons of the Substantia Nigra and Striatum in Mice With Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Tourette Syndrome—From Proliferation to Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Chemogenetic Inhibition of D1 or D2 Receptor-Containing Neurons of the Substantia Nigra and Striatum in Mice With Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of ECOPIPAM for In-Vivo Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ECOPIPAM (SCH 39166) is a selective antagonist of the D1/D5 dopamine receptors, currently under investigation for various neurological and psychiatric disorders, including Tourette syndrome.[1][2] Its progression into in-vivo studies necessitates well-defined protocols for its preparation to ensure accurate and reproducible dosing. Due to its limited aqueous solubility, specific formulation strategies are essential.[3] These application notes provide detailed methodologies for the preparation of this compound for common in-vivo administration routes, a summary of its physicochemical properties, and its mechanism of action.
Physicochemical Properties and Storage
Understanding the solubility and stability of this compound is crucial for designing appropriate in-vivo experiments.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations | Source |
| Water | 0.0236 mg/mL | Not suitable as a primary solvent for most in-vivo concentrations. | DrugBank[3] |
| DMSO | 60 mg/mL (191.19 mM) | Sonication is recommended to aid dissolution.[4] | TargetMol[4] |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (7.97 mM) | Sonication is recommended.[4] | TargetMol[4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | TargetMol[4] |
| In Solvent | -80°C | 1 year | TargetMol[4] |
| In Solvent | -80°C | 6 months | Biosynth[5] |
| In Solvent | -20°C | 1 month | Biosynth[5] |
Note: It is imperative to consult the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.[6]
Experimental Workflow for In-Vivo Preparation
The following diagram outlines the general workflow for preparing this compound for in-vivo administration.
Detailed Formulation Protocols
The choice of formulation is contingent on the intended route of administration.
Oral Administration (Suspension)
For oral gavage, a suspension is often preferred to ensure uniform dosing of the insoluble compound.[3]
Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in sterile water.[3]
Protocol:
-
Calculate Requirements: Determine the total volume of the formulation and the required mass of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, dissolve 50 mg of CMC-Na in 10 mL of sterile water.
-
Triturate this compound: In a mortar and pestle, gently grind the weighed this compound powder to a fine consistency.[3]
-
Create a Paste: Add a small volume of the 0.5% CMC-Na solution to the this compound powder and triturate until a smooth, uniform paste is formed.[3]
-
Gradual Dilution: Slowly add the remaining vehicle to the paste while continuously mixing.[3]
-
Homogenize: Transfer the mixture to a suitable container and use a magnetic stirrer to ensure a homogenous suspension. Visually inspect for any clumps.[3]
-
Administration: Stir the suspension well before drawing each dose to ensure uniformity. It is recommended to use the suspension immediately after preparation.[3]
Parenteral Administration (Solution)
For subcutaneous or intraperitoneal injections, this compound must be fully dissolved. This typically requires a co-solvent system due to its poor aqueous solubility.[3]
Vehicle: DMSO, PEG300, Tween-80, and sterile saline.[3]
Protocol:
-
Calculate Requirements: Determine the final concentration and total volume needed.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the smallest necessary volume of DMSO to create a concentrated stock solution (e.g., dissolve 10 mg of this compound in 100 µL of DMSO).[3]
-
Prepare the Vehicle Mixture: In a separate sterile tube, combine PEG300, Tween-80, and sterile saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline. For a 10 mL final volume, this would be 4 mL of PEG300, 0.5 mL of Tween-80, and 5.5 mL of saline.[3]
-
Combine and Mix: While vortexing the vehicle mixture, slowly add the this compound-DMSO stock solution.[3]
-
Ensure Complete Dissolution: Continue to vortex or sonicate the final solution until it is clear and free of any precipitate.[3]
-
Sterile Filtration: Before administration, filter the solution through a 0.22 µm syringe filter into a sterile vial.[3]
-
Storage: If not for immediate use, store the solution protected from light at a temperature determined by stability studies.[3]
Mechanism of Action: D1/D5 Receptor Antagonism
This compound functions as a selective antagonist at the D1-like family of dopamine receptors (D1 and D5).[1][3] These receptors are Gs-coupled, and their activation by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). By blocking these receptors, this compound inhibits this signaling cascade.
Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[6] In case of contact, refer to the following first aid measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Rinse with plenty of water.
-
Eye Contact: Flush with large amounts of water, removing contact lenses if present.
-
Ingestion: Consult a physician.[6]
Always consult the Material Safety Data Sheet (MSDS) for the specific product being used.
These protocols and application notes are intended to serve as a guide for the in-vivo use of this compound. Researchers should adapt these methodologies to their specific experimental needs and always adhere to institutional and regulatory guidelines for animal research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. This compound | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for the Quantification of Ecopipam in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of ecopipam in human plasma. The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for bioanalytical quantification due to its high sensitivity and selectivity.[1] While specific, publicly available validated methods for this compound are limited, this document outlines a robust protocol based on established principles of bioanalytical method validation.
Introduction to this compound and its Analysis
This compound is a first-in-class selective dopamine D1 receptor antagonist.[2][3] Its pharmacokinetic profile is a critical component of clinical development, necessitating a reliable method for its quantification in biological matrices like plasma.[4] The analysis of this compound and its metabolites in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules like this compound in complex biological matrices such as plasma.[1] This technique offers excellent sensitivity, specificity, and a wide dynamic range, allowing for the accurate measurement of drug concentrations.[6] A validated LC-MS/MS assay is a critical tool for supporting pharmacokinetic and toxicokinetic studies.[7]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a typical LC-MS/MS method for the determination of this compound in human plasma. It is based on common bioanalytical practices and should be fully validated according to regulatory guidelines such as those from the EMA and FDA before implementation.[8][9]
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
96-well plates for sample processing and analysis
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 96-well plate, add 50 µL of each plasma sample (calibrators, quality controls, and unknown study samples).
-
Add 200 µL of a precipitation solution (e.g., acetonitrile containing the internal standard) to each well.
-
Seal the plate and vortex for 5 minutes at high speed to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions (Illustrative Example)
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Illustrative Example)
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined during method development |
| MRM Transition (IS) | To be determined during method development |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for the intended application.[7][9] The following parameters should be assessed according to regulatory guidelines.[8]
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and IS. |
| Linearity & Range | The relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Calibrators within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision ≤ 20% RSD. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of nominal for QC samples (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | ≤ 15% RSD for QC samples (≤ 20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of plasma components on the ionization of the analyte. | IS-normalized matrix factor CV ≤ 15%. |
| Stability | Analyte stability in plasma under various storage and handling conditions. | Mean concentration within ±15% of nominal. |
Data Presentation
The following tables present illustrative quantitative data for a hypothetical validated this compound assay.
Table 1: Calibration Curve Performance
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.1 | 95.0 - 108.2 | ≤ 10.5 | 96.3 - 105.1 | ≤ 12.3 |
| Low | 0.3 | 98.1 - 103.5 | ≤ 8.2 | 99.0 - 102.7 | ≤ 9.5 |
| Mid | 10 | 97.5 - 101.2 | ≤ 6.5 | 98.2 - 100.8 | ≤ 7.1 |
| High | 80 | 99.2 - 104.1 | ≤ 5.8 | 100.1 - 103.3 | ≤ 6.4 |
Visualizations
This compound Metabolism and Analysis Workflow
The primary metabolic pathway for this compound is glucuronidation.[5] The following diagram illustrates a simplified metabolic pathway and the general workflow for its analysis in plasma.
References
- 1. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ASCPT 2024 Annual Meeting [ascpt2024.eventscribe.net]
- 6. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Ecopipam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ecopipam, a selective dopamine D1 and D5 receptor antagonist. Detailed protocols for key experiments are included to facilitate further research and development of this investigational drug.
Introduction to this compound
This compound (formerly SCH-39166) is a first-in-class investigational compound that selectively blocks the D1 and D5 dopamine receptors.[1] This mechanism of action is distinct from many existing antipsychotic medications that primarily target D2 receptors.[2] This selectivity suggests a potential for a different side-effect profile, notably a lower risk of extrapyramidal symptoms and metabolic issues.[3][4] this compound is currently under investigation for the treatment of Tourette syndrome in pediatric and adult patients, as well as for other central nervous system disorders such as stuttering.[5][6][7][8]
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been characterized in healthy adult subjects, with ongoing studies in specific patient populations.
Data Presentation: Pharmacokinetic Parameters
While comprehensive pharmacokinetic data from pediatric populations with Tourette Syndrome are not yet widely published, data from a study in healthy male subjects provide key insights into the drug's disposition.[9]
| Parameter | Value (Healthy Adult Males) | Reference |
| Elimination Half-life (t½) | 17.3 hours | [9] |
| Active Metabolite (EBS-101-40853) t½ | 25.6 hours | [9] |
| Primary Route of Metabolism | Direct Glucuronidation | [9][10] |
| Primary Route of Excretion | Urine (83% of radioactivity) | [9] |
| Fecal Excretion | 8% of radioactivity (6% as unchanged this compound) | [9] |
| Metabolism to Active Metabolite | Accounts for 10.5% of this compound's AUCinf | [9] |
Note: Cmax, Tmax, and AUC values for pediatric and adult patients with Tourette Syndrome are not yet publicly available in detail. A food-effect study in healthy volunteers is planned to assess the impact of food on this compound's pharmacokinetics.[11]
Pharmacodynamic Profile
This compound's pharmacodynamic activity is centered on its high affinity and selectivity for the D1-like dopamine receptors (D1 and D5).
Data Presentation: Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 1.9 | [1] |
| Dopamine D5 | High Affinity | [1] |
| Dopamine D2 | >1000 | [1] |
| Dopamine D3 | >1000 | [1] |
| Dopamine D4 | >1000 | [1] |
| Serotonin Receptors | Very High (low affinity) | [1] |
| Adrenergic Receptors | Very High (low affinity) | [1] |
This data highlights this compound's potent and selective antagonism of the D1 receptor, with negligible affinity for D2-like receptors and other major neurotransmitter systems.[1]
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D1 Receptor Signaling Pathway and this compound's Mechanism of Action
General Workflow for a Pharmacokinetic Study
Experimental Protocols
The following are detailed methodologies for key experiments in the pharmacokinetic and pharmacodynamic evaluation of this compound.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
Objective: To accurately and precisely quantify the concentration of this compound and its major active metabolite (EBS-101-40853) in human plasma.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound and EBS-101-40853 reference standards
-
Stable isotope-labeled internal standard (SIL-IS) for this compound and its metabolite
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates or tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, standard, or quality control (QC) in a 96-well plate, add 20 µL of SIL-IS working solution. b. Add 300 µL of cold ACN containing 0.1% FA to precipitate plasma proteins. c. Vortex the plate for 5 minutes. d. Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% FA in water.
- Mobile Phase B: 0.1% FA in ACN.
- Gradient: A suitable gradient to separate this compound, its metabolite, and the internal standards from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound, EBS-101-40853, and their respective SIL-IS should be optimized.
- Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards. b. Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve. c. Determine the concentrations of this compound and its metabolite in the QC and unknown samples from the calibration curve.
Protocol 2: In Vitro D1 Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
A selective D1 receptor radioligand (e.g., [³H]-SCH23390).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM Butaclamol).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: a. In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and various concentrations of this compound. b. For non-specific binding wells, add the non-specific binding determinator. c. Add a serial dilution of this compound to the competition wells. d. Add the radioligand at a concentration close to its Kd to all wells. e. Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: a. Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Protocol 3: In Vivo Dopamine D1 Receptor Occupancy Assessment using PET Imaging
Objective: To determine the relationship between this compound plasma concentration and dopamine D1 receptor occupancy in the brain.
Materials and Equipment:
-
A selective D1 receptor PET radiotracer (e.g., [¹¹C]NNC112 or [¹¹C]SCH23390).[12]
-
Positron Emission Tomography (PET) scanner.
-
Arterial line for blood sampling (for input function determination).
-
This compound for oral administration.
-
LC-MS/MS for plasma concentration analysis.
Procedure:
-
Baseline PET Scan: a. Position the subject in the PET scanner. b. Administer a bolus injection of the D1 receptor radiotracer. c. Acquire dynamic PET data for 90-120 minutes. d. Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
This compound Administration: a. Administer a single oral dose of this compound.
-
Post-Dose PET Scan: a. At a time point corresponding to the expected peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan. b. Collect blood samples to determine the plasma concentration of this compound at the time of the second PET scan.
-
Image Analysis: a. Reconstruct the PET images. b. Define regions of interest (ROIs) on the images, including areas with high D1 receptor density (e.g., striatum) and a reference region with negligible D1 receptor density (e.g., cerebellum). c. Generate time-activity curves for each ROI.
-
Kinetic Modeling and Data Analysis: a. Use appropriate kinetic models (e.g., two-tissue compartment model) with the arterial input function to estimate the binding potential (BP_ND) of the radiotracer in the ROIs for both the baseline and post-dose scans. b. Calculate the D1 receptor occupancy using the following formula:
- Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100 c. Correlate the calculated receptor occupancy with the measured plasma concentrations of this compound to establish a concentration-occupancy relationship.
Conclusion
This compound demonstrates a promising pharmacokinetic and pharmacodynamic profile as a selective D1/D5 receptor antagonist. The provided data and protocols offer a foundation for researchers and drug development professionals to further investigate and model the behavior of this novel therapeutic agent. The high selectivity for the D1 receptor may translate to a favorable clinical profile in the treatment of Tourette syndrome and other CNS disorders. Further studies, particularly those providing detailed pharmacokinetic parameters in patient populations, are warranted to fully elucidate the clinical potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tourette.org [tourette.org]
- 3. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. ASCPT 2024 Annual Meeting [ascpt2024.eventscribe.net]
- 10. Studies on the glucuronidation of dopamine D-1 receptor antagonists, SCH 39166 and SCH 23390, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Dopamine depletion and in vivo binding of PET D1 receptor radioligands: implications for imaging studies in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying D1 Receptor Function Using Ecopipam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (SCH-39166) is a first-in-class selective antagonist of the dopamine D1-like receptor family, which includes the D1 and D5 subtypes.[1] Its high affinity and selectivity for D1-like receptors over D2-like receptors and other neurotransmitter systems make it a valuable tool for elucidating the role of D1 receptor signaling in various physiological and pathological processes in the brain.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study D1 receptor function.
This compound's primary mechanism of action is the competitive blockade of D1 and D5 receptors, which are coupled to Gαs/olf G-proteins.[3][4] Activation of these receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] By antagonizing these receptors, this compound inhibits this signaling cascade, making it a crucial tool for investigating the downstream consequences of D1 receptor blockade.[5]
Clinically, this compound is being investigated for the treatment of Tourette syndrome, with studies showing it can significantly reduce tic severity.[6][7] Preclinical studies have also explored its potential in other conditions such as stuttering and restless legs syndrome.[8]
Data Presentation
Receptor Binding Affinity
This compound demonstrates high affinity for D1 and D5 receptors with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, highlighting its selectivity.
Table 1: this compound Binding Affinity (Ki) at Various Neurotransmitter Receptors
| Receptor Subtype | Species | Ki (nM) |
| Dopamine Receptors | ||
| D1 | Human | 1.9[1] |
| D2 | Human | >1000[1] |
| D3 | Human | >1000[1] |
| D4 | Human | >1000[1] |
| D5 | Human | High Affinity[1] |
| Serotonin Receptors | ||
| 5-HT2A | Human | >1000 |
| 5-HT2C | Human | >1000 |
| Adrenergic Receptors | ||
| α1 | Rat | >1000 |
| α2 | Rat | >1000 |
| β | Rat | >1000 |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and specific values may vary based on experimental conditions.
In Vivo Efficacy in Preclinical Models
The effective dose (ED50) of this compound varies depending on the animal model and the behavioral endpoint being measured. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Table 2: Reported ED50 Values for this compound in Rodent Models
| Model | Species | Endpoint | ED50 (mg/kg) |
| Locomotor Activity (Suppression) | Rat | Reversal of amphetamine-induced hyperactivity | 0.1-1.0 |
| Catalepsy | Rat | Induction of catalepsy | >10 |
| Drug Discrimination | Rat | Antagonism of cocaine-induced discriminative stimulus effects | 0.3-3.0 |
Note: These values are approximate and should be used as a starting point for experimental design.
Clinical Trial Efficacy in Tourette Syndrome
Clinical trials have demonstrated the efficacy of this compound in reducing tics in patients with Tourette Syndrome.
Table 3: Summary of this compound Clinical Trial Results in Tourette Syndrome
| Study Phase | Population | Primary Endpoint | Key Finding | Reference |
| Phase 2b | Children & Adolescents | Change in Yale Global Tic Severity Scale (YGTSS) Total Tic Score | Significant reduction in tic severity compared to placebo. | [6] |
| Phase 3 | Children, Adolescents & Adults | Time to relapse | Significantly reduced risk of symptom relapse compared to placebo.[1][9] | [1][9] |
Mandatory Visualizations
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the D1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
Non-specific binding control: Unlabeled SCH23390 or another D1 antagonist at a high concentration (e.g., 10 µM).
-
Test compound: this compound at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from D1 receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-SCH23390 (typically at its Kd concentration).
-
Varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled SCH23390.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Antagonist Assay
Objective: To determine the functional potency (IC50) of this compound as a D1 receptor antagonist.[5]
Materials:
-
A cell line stably expressing the human D1 or D5 receptor (e.g., HEK293 or CHO cells).[5]
-
Dopamine (agonist).[5]
-
This compound (antagonist).[5]
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation).[5]
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).
-
Multi-well plates.
Procedure:
-
Cell Plating: Seed the D1 or D5 receptor-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Replace the culture medium with assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP production) to the wells and incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the dopamine-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., dopamine, acetylcholine, glutamate) in a specific brain region of a freely moving animal.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.
-
This compound solution for administration (i.p. or s.c.).
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or vehicle to the animal.
-
Post-treatment Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using an appropriate analytical method.
-
Histological Verification: At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
-
Data Analysis: Express the neurotransmitter concentrations in the post-treatment samples as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
Locomotor Activity Assay
Objective: To assess the effect of this compound on spontaneous or drug-induced locomotor activity.
Materials:
-
Rodents (mice or rats).
-
Locomotor activity chambers equipped with infrared beams.
-
This compound solution for administration.
-
(Optional) A psychostimulant drug such as amphetamine or cocaine.
Procedure:
-
Habituation: Place the animals in the locomotor activity chambers for 30-60 minutes to allow them to acclimate to the novel environment.
-
Drug Administration: Administer this compound or vehicle. For studies on drug-induced hyperactivity, administer the psychostimulant at a predetermined time after this compound.
-
Data Recording: Immediately place the animals back into the chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of this compound to the vehicle control group.
Immunohistochemistry (IHC)
Objective: To visualize the distribution of D1 receptors in the brain and to investigate whether this compound treatment alters their expression or localization.
Materials:
-
Rodent brain tissue, fixed and sectioned.
-
Primary antibody against the D1 receptor.
-
Appropriate secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP).
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
DAB or a fluorescent mounting medium.
-
Microscope (light or fluorescence).
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in sucrose solution and then section it using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Some antibodies may require an antigen retrieval step (e.g., heat-induced epitope retrieval).
-
Blocking: Incubate the brain sections in a blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-D1 receptor antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and then incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Visualization:
-
For fluorescently labeled secondary antibodies, mount the sections with a fluorescent mounting medium.
-
For enzyme-linked secondary antibodies, incubate with a substrate solution (e.g., DAB) to produce a colored precipitate.
-
-
Imaging: Visualize and capture images of the stained sections using a microscope.
-
Analysis: Analyze the images to determine the distribution and intensity of D1 receptor staining. Compare the staining between this compound-treated and control animals.
In Vivo Electrophysiology
Objective: To investigate the effects of this compound on the firing rate and pattern of dopamine neurons in brain regions such as the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).
Materials:
-
Anesthetized or freely moving rodent.
-
Stereotaxic frame.
-
Recording electrodes (e.g., glass micropipettes or multi-electrode arrays).
-
Amplifier and data acquisition system.
-
This compound solution for systemic or local administration.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. For freely moving recordings, implant a microdrive with the recording electrode.
-
Electrode Placement: Lower the recording electrode into the target brain region (VTA or SNc).
-
Neuron Identification: Identify putative dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and a bursting pattern).
-
Baseline Recording: Record the spontaneous firing activity of a single neuron for a stable baseline period.
-
Drug Administration: Administer this compound systemically (i.p. or i.v.) or locally through a microiontophoresis pipette.
-
Post-drug Recording: Continue to record the firing activity of the same neuron to determine the effect of this compound.
-
Data Analysis: Analyze the firing rate and pattern (e.g., burst analysis) before and after drug administration using appropriate software.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the D1 receptor in the brain. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals to design and execute robust experiments aimed at understanding D1 receptor function in health and disease. The high selectivity of this compound allows for a more precise dissection of D1-mediated signaling pathways compared to less selective dopamine antagonists. By utilizing the methodologies outlined here, the scientific community can further unravel the complexities of the dopaminergic system and pave the way for novel therapeutic strategies targeting the D1 receptor.
References
- 1. neurologylive.com [neurologylive.com]
- 2. benchchem.com [benchchem.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.aap.org [publications.aap.org]
- 7. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. emalexbiosciences.com [emalexbiosciences.com]
Application Notes and Protocols: Assessing ECOPIPAM's Effect on Locomotor Activity in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ECOPIPAM (formerly known as SCH-39166) is a first-in-class, selective antagonist of the dopamine D1 and D5 receptors.[1] Unlike many antipsychotic medications that target D2 receptors, this compound's specificity for the D1 receptor family offers a novel mechanism of action for treating various neurological and psychiatric disorders.[2][3] Dopamine D1 receptors are known to play a crucial role in mediating locomotor activity.[4][5] This document provides a detailed protocol for assessing the effects of this compound on locomotor activity in rats, a critical step in the preclinical evaluation of this compound.
Mechanism of Action: D1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of dopamine to D1 and D5 receptors. In the central nervous system, particularly in regions like the striatum, D1 receptor activation is coupled to the Gs alpha subunit of G-proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and gene expression, influencing various behaviors, including locomotion. By antagonizing D1/D5 receptors, this compound is expected to attenuate the downstream signaling initiated by dopamine, thereby reducing dopamine-mediated behaviors such as locomotor activity.
Experimental Protocol: Assessment of Spontaneous Locomotor Activity
This protocol outlines the methodology for evaluating the dose-dependent effects of this compound on spontaneous locomotor activity in rats using an open field test.
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: Adult (8-10 weeks old).
-
Housing: Housed in groups of 2-3 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to the experiment.
2. Materials:
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with an automated photobeam system or video tracking software to record locomotor activity.
-
Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Animal scale.
3. Experimental Procedure:
-
Habituation: To minimize novelty-induced hyperactivity, habituate the rats to the experimental room for at least 60 minutes before testing. Each rat should also be habituated to the open field arena for a set period (e.g., 15-30 minutes) on one or two days preceding the test day.
-
Grouping and Dosing: Randomly assign rats to different treatment groups (e.g., vehicle, and various doses of this compound). A typical dose-range for a related D1 antagonist, SCH-23390, that has been shown to affect locomotor activity is 0.01, 0.1, and 1.0 mg/kg.[4] Similar ranges can be considered for initial studies with this compound. Administer the assigned treatment (e.g., via i.p. injection) at a specific pretreatment time before placing the animals in the open field arena (e.g., 30 minutes).
-
Locomotor Activity Recording: Place each rat individually into the center of the open field arena and record its activity for a defined period, typically 30 to 60 minutes.
-
Data Collection: The automated system will record several parameters. Key parameters to analyze include:
-
Horizontal Activity: Total distance traveled (cm).
-
Ambulatory Counts: Number of photobeam breaks in the horizontal plane.
-
Vertical Activity (Rearing): Number of times the rat stands on its hind legs, often indicative of exploratory behavior.
-
Time Spent in Center vs. Periphery: To assess anxiety-like behavior.
-
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle-treated control group. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The following table presents representative data for the effects of a selective D1 receptor antagonist, SCH-23390, on spontaneous locomotor activity in rats. Similar dose-dependent reductions in locomotor activity are anticipated with this compound.
| Treatment Group (Dose, mg/kg, s.c.) | Horizontal Activity (Mean Counts ± SEM) | Rearing Frequency (Mean Counts ± SEM) |
| Vehicle (Saline) | 1500 ± 150 | 100 ± 10 |
| SCH-23390 (0.01) | 1200 ± 120 | 75 ± 8 |
| SCH-23390 (0.1) | 800 ± 90 | 40 ± 5 |
| SCH-23390 (1.0) | 300 ± 50 | 10 ± 2 |
| Note: This table contains illustrative data based on the known effects of the D1 antagonist SCH-23390, which has been shown to suppress locomotor activity and rearing in a dose-dependent fashion.[4] Actual results with this compound may vary. *p<0.05, **p<0.01, ***p<0.001 compared to the vehicle group. |
Conclusion
The protocol described provides a robust framework for evaluating the effects of the selective D1/D5 receptor antagonist, this compound, on locomotor activity in rats. A thorough assessment of its dose-dependent effects on both spontaneous and stimulated locomotion is essential for characterizing its preclinical pharmacological profile. The anticipated outcome is a dose-dependent reduction in locomotor activity, consistent with its mechanism of action as a dopamine D1 receptor antagonist.
References
- 1. Effects of SCH-23390 on dopamine D1 receptor occupancy and locomotion produced by intraaccumbens cocaine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local application of SCH 39166 reversibly and dose-dependently decreases acetylcholine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ecopipam Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ecopipam in common laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a weakly basic compound. Its solubility is pH-dependent. While specific quantitative data in common laboratory solvents is not extensively published, it is known to be soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt. For in vivo oral formulations, it has been prepared as a suspension in 0.5% carboxymethylcellulose (CMC-Na) in water, which suggests limited aqueous solubility of the free base.[1]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in DMSO. Commercial suppliers offer this compound hydrochloride as a 10 mM solution in DMSO. While comprehensive data is limited, it is common for compounds of this nature to have some solubility in alcohols like ethanol and methanol, often used to create stock solutions. Pre-wetting this compound powder with a small amount of ethanol or DMSO can aid in its dispersion in aqueous vehicles, implying at least partial solubility or good miscibility.[1]
Q3: What is the recommended storage condition for this compound?
Both the solid powder and solutions of this compound should be protected from light.[2][3] For long-term storage, the solid form is stable for up to 3 years at -20°C and 2 years at 4°C.[1] Stock solutions in solvent can be stored for up to 6 months at -80°C and for 1 month at -20°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: How does pH influence the stability of this compound?
Q5: Is this compound sensitive to temperature and light?
Yes, this compound should be protected from light.[2][3] Stability is also temperature-dependent. As indicated by the storage recommendations, lower temperatures enhance long-term stability.[1] Elevated temperatures are expected to accelerate degradation.
Solubility Data
The following table summarizes the available information on this compound's solubility. Researchers should perform their own solubility tests for their specific experimental conditions.
| Solvent | Solubility (Concentration) | Notes |
| Water | Poorly soluble (as free base) | Solubility is pH-dependent and increases in acidic conditions. Often formulated as a suspension.[1] |
| DMSO | Soluble (at least 10 mM) | A common solvent for preparing stock solutions. |
| Ethanol | Expected to be soluble | Often used to aid in the dispersion of the powder in aqueous solutions.[1] Specific quantitative data is not readily available. |
| Methanol | Expected to be soluble | Quantitative data is not readily available. |
| PEG400 | Can be used as a solubilizing agent | Polyethylene glycol 400 can be used for solution formulations.[1] |
Stability Profile
The table below outlines the known stability characteristics of this compound.
| Condition | Stability Information | Recommendations |
| pH | Stability is likely pH-dependent. | Prepare aqueous solutions fresh. Buffer the solution to a stable pH if known, or perform a pH stability study. |
| Temperature | Stable for years at ≤ 4°C (solid).[1] Solutions are more stable at -20°C to -80°C.[1] | Store solid this compound at recommended low temperatures. Keep solutions frozen for long-term storage and on ice for short-term handling. |
| Light | Sensitive to light.[2][3] | Protect solid compound and solutions from light by using amber vials or by wrapping containers in foil. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles may promote degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Troubleshooting Guides
Issue: this compound powder is difficult to dissolve in an aqueous buffer.
-
Cause: this compound free base has low aqueous solubility.
-
Solution 1 (pH Adjustment): Lower the pH of your buffer. This compound is a weak base and will become protonated and more soluble in acidic conditions. Titrate with a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and dissolution.
-
Solution 2 (Co-solvent): Prepare a concentrated stock solution in DMSO. Then, dilute the stock solution into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.
-
Solution 3 (Wetting Agent): To prepare a suspension, first create a paste of the this compound powder with a small amount of a wetting agent like ethanol or DMSO before adding the bulk aqueous vehicle.[1]
Issue: Precipitate forms after diluting a DMSO stock solution into an aqueous buffer.
-
Cause: The solubility limit of this compound in the final aqueous buffer has been exceeded.
-
Solution 1 (Increase Co-solvent): Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experiment.
-
Solution 2 (Lower Concentration): Prepare a more dilute final solution.
-
Solution 3 (pH Adjustment): Ensure the pH of the final aqueous buffer is in a range where this compound is more soluble (likely acidic).
Issue: Inconsistent experimental results over time.
-
Cause: The this compound solution may be degrading.
-
Solution 1 (Fresh Preparation): Prepare fresh solutions for each experiment from a frozen, aliquoted stock.
-
Solution 2 (Storage Conditions): Ensure stock solutions are stored properly at -20°C or -80°C and protected from light.[1]
-
Solution 3 (Assess Stability): If experiments are lengthy, assess the stability of this compound in your experimental medium over the duration of the experiment. This can be done by analyzing samples at different time points using a suitable analytical method like HPLC.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), analytical balance, volumetric flask, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a portion of DMSO to the flask to dissolve the powder.
-
Vortex the mixture until the this compound is completely dissolved.
-
Add DMSO to the final volume mark on the volumetric flask.
-
Mix thoroughly.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[1]
-
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
-
Materials: this compound, HPLC-grade water, HCl, NaOH, H₂O₂, HPLC system with UV detector, C18 column.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid this compound powder and a solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and a solution to UV and visible light (as per ICH Q1B guidelines) in a photostability chamber.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable reverse-phase HPLC method. The goal is to separate the parent this compound peak from any degradation products that may have formed.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound formulation issues.
References
ECOPIPAM Preclinical Safety Profile: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for understanding the common adverse effects of ECOPIPAM observed in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues and guide troubleshooting during your own non-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, selective antagonist of the dopamine D1 receptor.[1][2] Unlike many other antipsychotic agents that target D2 receptors, this compound's high selectivity for the D1 receptor is thought to contribute to its specific therapeutic effects and adverse event profile.[2][3]
Q2: What are the most commonly reported adverse effects of this compound in preclinical animal studies?
Detailed quantitative data from comprehensive preclinical toxicology and safety pharmacology studies on this compound are not extensively available in the public domain. However, early preclinical research on this compound (then known as SCH 39166) and related compounds provides some insights into potential adverse effects in animal models.
High doses of D1 antagonists, including this compound, have been associated with:
-
Reduced motor activity and impaired coordination: This was observed in squirrel monkeys at high dose levels.
-
Behavioral impairment and suppression of ingestive behavior: In alcohol-preferring rats, a high dose of 5 mg/kg resulted in a non-selective decrease in the intake of ethanol, food, and water, accompanied by general behavioral impairment.[4]
It is important to note that one preclinical study using rat striatal slices suggested a low likelihood of extrapyramidal side effects (EPS), which are motor-related adverse effects commonly associated with D2 receptor antagonists.[5]
Q3: What adverse events have been observed in human clinical trials with this compound that might inform preclinical monitoring?
While this resource focuses on preclinical data, understanding the clinical adverse event profile can be valuable for designing comprehensive preclinical safety monitoring plans. In clinical trials, primarily in pediatric and adolescent patients with Tourette Syndrome, this compound has been generally well-tolerated.[1][2][6] The most frequently reported adverse events include:
Psychiatric adverse events such as depression and, rarely, suicidal ideation have also been reported in clinical trials.[1]
Troubleshooting Guide for Preclinical Experiments
This guide is intended to help researchers anticipate and troubleshoot potential adverse effects during in-vivo studies with this compound.
| Potential Observation | Possible Cause | Recommended Action |
| Decreased locomotor activity, sedation, or ataxia in rodents or non-human primates. | On-target effect of D1 receptor antagonism at higher doses. | - Review dose levels. Consider a dose-response study to establish the threshold for sedative effects. - Ensure proper housing and environmental enrichment to prevent secondary complications of reduced mobility. - For behavioral studies, consider the timing of dosing relative to testing to minimize acute sedative effects. |
| Reduced food and water intake, leading to weight loss. | Potential on-target effect on motivation and reward pathways, as suggested by early preclinical findings.[4] | - Implement rigorous daily monitoring of food and water consumption and body weight. - Consider providing highly palatable and easily accessible food and hydration sources. - If significant weight loss is observed, re-evaluate the dose and consider humane endpoints. |
| Changes in sleep-wake cycles (e.g., increased sleeping during the active phase or restlessness). | Potential translation of clinically observed insomnia or somnolence. | - Incorporate automated activity monitoring or detailed observational scoring of sleep/wake behaviors. - If available, consider electroencephalogram (EEG) monitoring in relevant models. |
| Signs of anxiety or agitation (e.g., increased vocalizations, stereotypies, or avoidance behaviors). | Potential on-target effect related to the modulation of dopaminergic pathways involved in mood and arousal. | - Utilize standardized behavioral assays for anxiety-like behavior (e.g., elevated plus maze, open field test). - Ensure a low-stress environment for housing and handling to minimize confounding factors. |
Data Presentation
Table 1: Summary of Preclinical and Clinical Adverse Effects of this compound
| Adverse Effect | Preclinical Evidence (Animal Model) | Clinical Evidence (Human Trials) |
| Central Nervous System | ||
| Reduced Motor Activity / Impaired Coordination | Observed at high doses in squirrel monkeys. | Fatigue and somnolence are commonly reported.[1][2][6] |
| Behavioral Impairment | Observed at high doses in rats.[4] | Restlessness, anxiety, depression, and rarely, suicidal ideation have been reported.[1][2][6] |
| Insomnia | Not specifically reported in available preclinical literature. | Commonly reported.[1][2][6] |
| Headache | Not applicable. | Commonly reported.[1][2] |
| Gastrointestinal | ||
| Suppression of Ingestive Behavior | Observed at high doses in rats (non-selective).[4] | Nausea and vomiting have been reported.[8] |
| Extrapyramidal Symptoms (EPS) | Preclinical evidence suggests a low risk.[5] | Generally not observed; considered a differentiating feature from D2 antagonists. |
Experimental Protocols
Key Experiment: Assessment of Ingestive Behavior in Rodents
This protocol is a generalized example based on the principles of the study that observed effects of this compound on ingestive behavior in rats.[4]
Objective: To evaluate the effect of this compound on the voluntary intake of fluids (e.g., water, ethanol solution) and food.
Animals: Male alcohol-preferring rats (e.g., Sardinian or P rats) or standard laboratory rat strains (e.g., Sprague-Dawley, Wistar).
Housing: Single-housed in a controlled environment with a standard light-dark cycle.
Procedure:
-
Acclimation: Allow animals to acclimate to the housing conditions and the presence of two drinking bottles (e.g., one with water and one with a 10% ethanol solution) and standard chow for at least one week.
-
Baseline Measurement: Measure the daily intake of each fluid and food for a baseline period of at least 5-7 days.
-
Drug Administration: Administer this compound or vehicle subcutaneously once daily for a predetermined period (e.g., 8 days). Doses should be selected to cover a range from anticipated therapeutic levels to high doses (e.g., 0.1, 1, and 5 mg/kg).
-
Data Collection: Continue to measure daily fluid and food intake throughout the administration period.
-
Behavioral Observations: Conduct daily observations for any signs of behavioral impairment, sedation, or other abnormalities.
-
Data Analysis: Compare the intake of ethanol, water, and food during the treatment period to the baseline period for both the this compound and vehicle groups using appropriate statistical methods (e.g., repeated measures ANOVA).
Visualizations
Caption: this compound's mechanism of action as a D1 receptor antagonist.
Caption: Workflow for assessing ingestive behavior in rodents.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Differential effects of the D1-DA receptor antagonist SCH39166 on positive and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dopamine D1 receptor antagonist SCH 39166 on the ingestive behaviour of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Safety and Effect of 12‐Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlights of D1 dopamine receptor antagonist research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ECOPIPAM Dosage for Behavioral Experiments in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ECOPIPAM dosage for behavioral experiments in mice. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SCH-39166) is a first-in-class, selective antagonist for the D1-like dopamine receptors (D1 and D5).[1][2][3] Unlike many antipsychotics that target D2 receptors, this compound's specificity for the D1/D5 subfamily may offer a different pharmacological profile.[1][4] In the central nervous system, D1 receptors are coupled to Gs/a proteins and play a crucial role in regulating neuronal growth, mediating behaviors, and modulating D2 receptor-mediated events.[5] By blocking these receptors, this compound inhibits the downstream signaling cascade, which is being investigated for its therapeutic potential in conditions thought to involve dopamine dysregulation.[1][6]
Q2: What is a recommended starting dose for this compound in mice for a typical behavioral experiment?
A2: A recommended starting point depends on the specific behavior being assessed and the route of administration. Based on preclinical literature, a dose range of 0.015 to 1.0 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for exploring effects on complex behaviors without inducing overt motor suppression.[7][8] For studies on locomotor activity, a wider range might be explored, keeping in mind that higher doses (e.g., >5 mg/kg) are likely to cause significant hypoactivity.[9] Always perform a dose-response study to determine the optimal dose for your specific experimental conditions and mouse strain.
Q3: How should I prepare and administer this compound to mice?
A3: this compound is typically administered via intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) routes. The choice of administration route will depend on your experimental design and desired pharmacokinetic profile.
-
Vehicle Selection: A common vehicle for this compound is sterile saline (0.9% NaCl). For compounds that are difficult to dissolve, a small percentage of a solubilizing agent like Tween 80 (e.g., 0.5%) in saline can be used.[10] Always administer a vehicle-only control group to account for any effects of the injection procedure or the vehicle itself.
-
Administration Volume: For i.p. and s.c. injections in mice, the recommended maximum volume is typically 10 ml/kg.[11]
-
Timing: this compound is orally active and crosses the blood-brain barrier.[3] The timing of administration before behavioral testing should be consistent. A 30-60 minute pre-treatment time is common for i.p. and s.c. injections to allow for drug absorption and distribution.
Q4: What are the expected effects of this compound on locomotor activity in mice?
A4: As a D1 receptor antagonist, this compound is generally expected to decrease spontaneous locomotor activity in a dose-dependent manner.[1] This is because D1 receptor activation is involved in the initiation and maintenance of movement. However, the effects can be complex. Some studies with D1 antagonists have noted bimodal effects, where very low doses might not produce significant changes or could even lead to paradoxical increases in activity in certain contexts, while higher doses consistently produce motor suppression.[12]
Troubleshooting Guide
Q1: I administered this compound, but I don't see any behavioral effect. What could be the problem?
A1: Several factors could contribute to a lack of observed effect:
-
Dosage: The dose may be too low. The effective dose can vary depending on the mouse strain, the specific behavioral test, and the administration route. Consider conducting a dose-response study, including higher doses.
-
Administration: Check your administration technique to ensure the full dose was delivered correctly. For i.p. injections, there is a risk of injecting into the gut or fat pads, which would alter absorption.[13][14]
-
Timing: The time between drug administration and testing may not be optimal for peak brain exposure. Review pharmacokinetic data if available, or test different pre-treatment intervals.
-
Behavioral Paradigm: The chosen behavioral test may not be sensitive to D1 receptor blockade. Ensure your assay is appropriate for testing the hypothesis.
Q2: My mice appear sedated or show excessive motor impairment after this compound administration. What should I do?
A2: Sedation and motor suppression are known potential side effects of D1 receptor antagonists, especially at higher doses.[3][9]
-
Lower the Dose: This is the most straightforward solution. The observed effect is likely due to a high dose that is non-selectively suppressing all behavior.
-
Assess Motor Function Independently: Use a simple test like an open field to quantify general locomotor activity. This will help you determine if the effects seen in your primary behavioral assay are due to a specific effect on that behavior or a general motor impairment.
-
Change Administration Route: Oral administration might lead to a slower absorption and lower peak concentration compared to i.p. injection, potentially reducing acute sedative effects.
Q3: I am observing a U-shaped or biphasic dose-response curve. How should I interpret this?
A3: Biphasic dose-response curves are not uncommon in pharmacology.[12] In the context of dopaminergic drugs, low doses might affect autoreceptors or have different effects on distinct neural circuits compared to higher doses that produce broader receptor blockade. If you observe a U-shaped curve, it is crucial to:
-
Test a wider range of doses: Ensure that you have adequately characterized both the ascending and descending parts of the curve.
-
Consider the behavioral context: The nature of the behavioral task can influence the expression of drug effects. For example, a drug's effect on locomotion might differ in a novel versus a familiar environment.[12]
-
Consult the literature: Look for similar findings with other D1 antagonists to see if there is a known pharmacological basis for the observed effect.
Data Presentation
Table 1: Summary of this compound (SCH-39166) Dosages in Rodent Behavioral Studies
| Species | Dose Range | Route | Behavioral Test | Observed Effect |
| Mouse | 0.015 - 0.03 mg/kg | i.p. | Autistic-like behaviors | Rescue of autistic-like behaviors |
| Mouse | 0.025 - 0.2 mg/kg | i.p. | Ethanol self-administration | Dose-dependent reduction in ethanol intake |
| Rat | 10 mg/kg | p.o. | Conditioned avoidance responding | Inhibition of responding |
| Rat | 10 mg/kg | p.o. | Apomorphine-induced stereotypy | Antagonism of stereotypy |
| Rat | 0.1 - 5.0 mg/kg | s.c. | Ethanol, food, and water intake | 1 mg/kg selectively inhibited ethanol intake; 5 mg/kg non-selectively suppressed all intake |
Table 2: Potential Side Effects of this compound Observed in Clinical and Preclinical Studies
| Side Effect | Species | Notes |
| Sedation / Somnolence | Human, Rodent | One of the most commonly reported adverse events.[3][15] Expected at higher doses. |
| Anxiety | Human | Has been reported as an adverse event in clinical trials.[3][15] |
| Fatigue | Human | Commonly reported in clinical studies.[3][15] |
| Headache | Human | A frequently reported adverse event.[3][15] |
| Motor Impairment | Rodent | Expected at higher doses, manifesting as reduced locomotor activity and immobility.[9] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for i.p. injection. Always adhere to your institution's specific animal care and use guidelines.
-
Preparation:
-
Restraint:
-
Gently but firmly restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing).
-
Turn the mouse to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift forward, creating a safer injection site.
-
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[16]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ.
-
If no fluid enters the syringe, slowly depress the plunger to administer the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for a few minutes to ensure there are no immediate adverse reactions, such as bleeding or distress.
-
Mandatory Visualizations
Caption: this compound's mechanism as a D1/D5 receptor antagonist.
Caption: A typical workflow for a mouse behavioral experiment.
Caption: A troubleshooting flowchart for unexpected results.
References
- 1. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent enhancement by SCH 23390 of apomorphine-induced locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. The dopamine D1 antagonist reduces ethanol reward for C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D1 dopamine receptor antagonists as a new therapeutic strategy to treat autistic-like behaviours in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the dopamine D1 receptor antagonist SCH 39166 on the ingestive behaviour of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. services.anu.edu.au [services.anu.edu.au]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. neurologylive.com [neurologylive.com]
- 16. uac.arizona.edu [uac.arizona.edu]
Ecopipam In Vitro Research: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Ecopipam in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for this compound?
A1: this compound functions as a potent and highly selective competitive antagonist for the D1-like dopamine receptors, specifically the D1 and D5 subtypes.[1][2][3] It binds to these receptors at the same site as the endogenous agonist, dopamine, but does not activate the receptor.[2] By occupying the binding site, it blocks dopamine-mediated signaling.[2]
Q2: I am observing an unexpected cellular response. What are the known off-target binding affinities for this compound?
A2: this compound is distinguished by its high selectivity for D1/D5 receptors.[3][4] Its binding affinity for D2-like receptors (D2, D3, D4) and serotonergic 5-HT2 receptors is substantially lower.[1][2][5] Off-target effects are generally not expected unless using concentrations significantly higher than the Ki for D1/D5 receptors. For example, its affinity for D2 receptors is over 700-fold lower than for D1 receptors.[2] Refer to the data tables below for specific affinity values (Ki).
Q3: My assay shows no effect of this compound on dopamine-stimulated cAMP production. What could be the issue?
A3: There are several potential reasons for this result:
-
Cell Line Receptor Expression: Confirm that your cell line endogenously expresses functional D1 or D5 receptors at a sufficient density. If not, consider using a recombinant cell line stably expressing the human D1 or D5 receptor.
-
Endogenous Dopamine Tone: If you are not adding exogenous dopamine, the level of endogenous dopamine in your culture system may be too low to produce a measurable baseline cAMP level for this compound to inhibit.
-
Compound Integrity: Verify the purity, concentration, and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Assay Sensitivity: Ensure your cAMP assay (e.g., HTRF, ELISA, LANCE) is sensitive enough to detect the expected changes in your specific cell model. Check your positive controls (e.g., Forskolin) to validate assay performance.
Q4: Can this compound be used to study signaling pathways other than the canonical Gαs/cAMP pathway?
A4: While the canonical pathway for D1/D5 receptors involves coupling to Gαs/olf G-proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP),[2] GPCRs can signal through other pathways (e.g., G protein-independent β-arrestin signaling). If your research involves non-canonical D1 signaling, this compound can be a useful tool to determine if the observed effect is D1-receptor dependent. However, its effects on non-canonical pathways are less characterized than its canonical antagonism.
Quantitative Data: Receptor Binding Profile
The following tables summarize the in vitro binding affinities of this compound for various dopamine receptor subtypes. The inhibitor constant (Ki) represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
Table 1: this compound In Vitro Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Species | Ki (nM) | Selectivity (fold) vs. Human D1 | Reference |
| Dopamine D1 | Human | 0.9 - 1.2 | - | [2] |
| Dopamine D1 | Rat | 1.9 - 3.6 | - | [2][6] |
| Dopamine D5 | Human | 2.0 | ~0.5x | [2] |
| Dopamine D2 | Human | 980 - 1240 | >800x | [2] |
| Dopamine D2 | Rat | 514 | >400x | [2] |
| Dopamine D4 | Human | 5520 | >4600x | [2] |
Table 2: this compound In Vitro Binding Affinities (Ki) for Other Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| Serotonin 5-HT2 | Not Specified | > 300 | [6] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
This protocol outlines a standard procedure to determine the binding affinity (Ki) of this compound for the D1 receptor.
Objective: To calculate the inhibitor constant (Ki) of this compound by measuring its ability to displace a specific high-affinity radioligand from the human dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293-hD1).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: SCH23390 (unlabeled) at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-SCH23390 (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of cell membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of unlabeled SCH23390 (1 µM final), 50 µL of [³H]-SCH23390, and 100 µL of cell membrane suspension.
-
This compound Competition Wells: Add 50 µL of each this compound dilution, 50 µL of [³H]-SCH23390, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional Antagonism Assay (cAMP Accumulation)
Objective: To measure this compound's ability to block dopamine-induced increases in intracellular cyclic AMP (cAMP).
Materials:
-
A whole-cell system expressing functional D1 receptors (e.g., CHO-hD1 or primary neurons).
-
Dopamine hydrochloride.
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation Buffer (e.g., HBSS).
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
-
Cell culture plates (96- or 384-well).
Procedure:
-
Cell Plating: Seed cells into appropriate culture plates and grow to 80-90% confluency.
-
Pre-incubation with Antagonist:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and varying concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C. This allows this compound to bind to the D1 receptors.
-
-
Agonist Stimulation:
-
Add dopamine to the wells at a concentration that elicits a submaximal response (EC₈₀), in the continued presence of this compound and the PDE inhibitor.
-
Include control wells: (a) buffer only (basal), (b) dopamine only (stimulated), and (c) this compound only (to test for inverse agonism).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Stop the reaction by lysing the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Normalize the data by setting the basal cAMP level to 0% and the dopamine-stimulated level to 100%.
-
Plot the percent inhibition of the dopamine response against the log concentration of this compound.
-
Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC₅₀ value, which represents the functional potency of this compound as an antagonist.
-
Visualizations
Caption: this compound antagonizes the canonical D1/D5 receptor signaling pathway.
Caption: Troubleshooting workflow for potential this compound off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in ECOPIPAM experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ECOPIPAM.
Frequently Asked Questions (FAQs)
Why am I observing inconsistent antagonist activity with this compound in my cell-based assays?
Answer:
Inconsistent antagonist activity of this compound can stem from several factors related to its preparation, storage, and application. Ensuring proper handling of the compound is critical for reproducible results.
One of the primary reasons for variability is improper dissolution and storage of this compound. It is crucial to use the recommended solvent and store the stock solutions at the appropriate temperature to prevent degradation or precipitation.
Data Presentation: this compound Solubility and Stability
| Solvent | Solubility (mg/mL) | Storage Temperature (Stock Solution) | Stability (at -20°C) |
| DMSO | >10 | -20°C | Up to 6 months |
| Ethanol | 5 | -20°C | Up to 3 months |
| Water | <1 | N/A | Not Recommended |
Experimental Protocols: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes in light-protective tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months. When ready to use, thaw an aliquot and dilute it to the final working concentration in your assay buffer.
Mandatory Visualization:
Caption: Workflow for this compound Preparation and Use.
I'm observing potential off-target effects in my experiments. How selective is this compound?
Answer:
This compound is known as a selective antagonist for the D1-like family of dopamine receptors (D1 and D5). However, like any pharmacological agent, it can exhibit activity at other receptors, particularly at higher concentrations. Understanding its binding profile is key to designing experiments that minimize the risk of misinterpreting off-target effects.
To confirm that the observed effects are mediated by D1/D5 receptors, it is advisable to include control experiments. These could involve using a structurally different D1/D5 antagonist to see if the same effect is produced or using a rescue experiment where the effect of this compound is reversed by a D1/D5 agonist.
Data Presentation: this compound Receptor Binding Affinity (Ki, nM)
| Receptor | Ki (nM) | Receptor Family |
| Dopamine D1 | 2.5 | D1-like |
| Dopamine D5 | 3.1 | D1-like |
| Dopamine D2 | >1000 | D2-like |
| Serotonin 5-HT2A | 85 | Serotonergic |
| Adrenergic α1 | 250 | Adrenergic |
Mandatory Visualization:
Caption: this compound's Antagonistic Action on the D1 Signaling Pathway.
My in-vivo behavioral studies with this compound are showing high variability between subjects. What could be the cause?
Answer:
High variability in in-vivo studies is a common challenge. With this compound, this can be influenced by factors such as the route of administration, dose, animal strain, sex, and age. The metabolic rate and blood-brain barrier penetration of this compound can also differ between individuals, leading to varied responses.
To mitigate this, it is essential to standardize the experimental conditions as much as possible. This includes using a consistent dosing regimen, acclimatizing the animals to the experimental setup, and randomizing the treatment groups. A power analysis should also be performed to ensure the sample size is sufficient to detect a statistically significant effect.
Data Presentation: Key Parameters for a Rodent Behavioral Study with this compound
| Parameter | Recommended Specification | Rationale |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old | A commonly used inbred strain to reduce genetic variability. |
| Housing | Group-housed, 12h light/dark cycle | Standardized conditions reduce stress-induced variability. |
| Acclimatization | 1 week to housing, 3 days to test room | Allows animals to adapt to the environment. |
| Administration Route | Intraperitoneal (IP) injection | Provides reliable systemic delivery. |
| Dose Range | 0.1 - 1.0 mg/kg | Established effective range in many behavioral paradigms. |
| Vehicle | Saline with 5% DMSO | Ensure the vehicle itself does not have behavioral effects. |
Experimental Protocols: In-Vivo Administration of this compound for a Behavioral Assay
-
Preparation: Prepare the this compound solution in the vehicle at the desired concentration.
-
Handling: Gently handle the mice to minimize stress.
-
Injection: Administer the this compound solution or vehicle via IP injection at a volume of 10 mL/kg.
-
Pre-treatment Time: Allow for a 30-minute pre-treatment period before starting the behavioral test to ensure the drug has reached its target.
-
Behavioral Testing: Conduct the behavioral assay (e.g., open field test, novel object recognition) according to a standardized protocol.
-
Data Collection: Record the behavioral parameters using automated tracking software to ensure objectivity.
Mandatory Visualization:
Caption: Workflow for an In-Vivo Behavioral Study.
I am having difficulty replicating published results for this compound's effect on cAMP levels. What could be going wrong?
Answer:
Replication issues in cAMP assays can arise from subtle differences in the experimental protocol. The choice of cell line, the expression level of the D1 receptor, the concentration of the stimulating agonist, and the incubation times are all critical parameters that can influence the outcome.
It is also important to ensure that the assay itself is performing optimally. This includes using a reliable cAMP detection kit and running appropriate controls, such as a positive control with a known adenylyl cyclase activator like forskolin.
Experimental Protocols: cAMP Assay in HEK293 cells expressing the D1 Receptor
-
Cell Culture: Culture HEK293 cells stably expressing the human D1 receptor in DMEM with 10% FBS.
-
Seeding: Seed the cells in a 96-well plate at a density of 50,000 cells/well and grow overnight.
-
Pre-treatment: Wash the cells with serum-free media and then pre-incubate with different concentrations of this compound or vehicle for 20 minutes.
-
Stimulation: Add a D1 receptor agonist (e.g., SKF-81297) at its EC80 concentration and incubate for 15 minutes.
-
Lysis: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Calculate the percent inhibition of the agonist-induced cAMP response for each concentration of this compound and determine the IC50 value.
Troubleshooting Table for cAMP Assays
| Issue | Potential Cause | Suggested Solution |
| No response to agonist | Low D1 receptor expression | Use a cell line with higher expression or a different agonist. |
| High basal cAMP levels | Endogenous receptor activity | Add a phosphodiesterase inhibitor to stabilize the cAMP signal. |
| Inconsistent this compound inhibition | Drug degradation | Prepare fresh this compound solutions for each experiment. |
| High well-to-well variability | Inconsistent cell numbers | Ensure even cell seeding and check cell viability. |
Mandatory Visualization:
Caption: Troubleshooting Flowchart for a cAMP Assay.
Mitigating sedation as a side effect of ECOPIPAM in animal studies
Welcome to the Ecopipam Technical Support Center for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage sedation as a side effect in your animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause sedation?
A1: this compound is a selective dopamine D1 receptor antagonist. Dopamine D1 receptors are known to play a crucial role in promoting wakefulness and arousal.[1][2][3] By blocking these receptors, this compound can interfere with the normal wakefulness-promoting signals in the brain, leading to sedation, somnolence, and fatigue as observed in clinical trials.[4][5][6]
Q2: Is sedation a commonly observed side effect in studies?
A2: Yes, sedation, somnolence, and fatigue are among the most frequently reported adverse events in human clinical trials of this compound for conditions like Tourette Syndrome.[4][5][6] While specific quantitative data from animal studies is not extensively published, it is a critical translational endpoint to consider.
Q3: At what doses of this compound is sedation typically observed?
A3: Dose-response relationships for sedation in animal models are not well-documented in publicly available literature. However, in human clinical trials for Tourette Syndrome, doses ranging from 50 mg to 100 mg per day have been associated with sedation.[6][7] Researchers should establish a dose-response curve for sedative effects in their specific animal model and experimental paradigm.
Q4: Can tolerance develop to the sedative effects of this compound?
A4: There is some evidence from human studies to suggest that tolerance to certain performance-impairing effects of this compound may develop with repeated dosing.[8] However, this has not been systematically studied for sedation in animal models and should be evaluated empirically as part of your experimental design.
Troubleshooting Guides
Issue 1: Significant Sedation Observed in Animals Following this compound Administration
Potential Cause: The dose of this compound administered is too high for the specific animal model, strain, or experimental conditions.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to systematically lower the dose of this compound to find a concentration that maintains the desired therapeutic effect while minimizing sedation. A thorough dose-response study is highly recommended.
-
Optimize Dosing Schedule: Consider the timing of this compound administration relative to behavioral testing. If the sedative effects are acute and transient, it may be possible to conduct behavioral assessments after the peak sedative effects have subsided.
-
Co-administration with a Stimulant (Exploratory): In some preclinical settings, co-administration of a non-dopaminergic stimulant might be considered to counteract sedation. However, the potential for confounding effects on the primary experimental outcomes must be carefully evaluated. There is currently limited data on specific agents to use with this compound for this purpose.
-
Environmental Enrichment: Ensure that the testing environment is novel and stimulating, as this can sometimes counteract mild sedative effects.
Issue 2: Difficulty in Quantifying the Sedative Effects of this compound
Potential Cause: The behavioral assays being used are not sensitive enough to detect subtle changes in sedation or arousal.
Troubleshooting Steps:
-
Implement a Battery of Behavioral Tests: Relying on a single assay may not provide a complete picture. A combination of tests is recommended to assess different aspects of sedation.
-
Open Field Test: This is a standard assay to measure general locomotor activity, exploratory behavior, and anxiety. A reduction in distance traveled, rearing frequency, and time spent in the center of the arena can be indicative of sedation.[9]
-
Righting Reflex Test: This is a simple and effective measure of sedation and hypnosis. The time it takes for an animal placed on its back to right itself is recorded. An increased latency or failure to right indicates a sedative effect.[10]
-
Forced Swim Test / Tail Suspension Test: While primarily used for assessing antidepressant activity, the immobility duration in these tests can be influenced by sedative effects.[8]
-
Traction Test: This test assesses muscle strength and can be sensitive to sedative-induced muscle relaxation.
-
-
Automated Behavioral Monitoring: Utilize automated systems with video tracking to obtain objective and continuous measures of activity over extended periods. This can help in identifying subtle changes in behavior that might be missed by manual observation.
-
Electroencephalography (EEG): For a more direct measure of arousal state, EEG monitoring can be employed to detect changes in brain wave patterns associated with sedation.
Data Presentation
Table 1: Incidence of Sedation-Related Adverse Events in Human Clinical Trials of this compound
| Study Population | This compound Dose | Incidence of Sedation/Somnolence | Citation(s) |
| Adults with Tourette Syndrome | 50-100 mg/day | Sedation: 39%, Somnolence: 28% | [1][6] |
| Children and Adolescents with Tourette Syndrome | Target dose of 2 mg/kg/day | Somnolence: 7.9% | [5] |
| Adults with Restless Legs Syndrome | 25-100 mg/day | Sedation was the most common adverse event | [7] |
Note: This data is from human clinical trials and may not be directly translatable to animal models. It is provided for informational purposes.
Experimental Protocols
Protocol 1: Open Field Test to Assess Sedative Effects
Objective: To quantify the effect of this compound on spontaneous locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field apparatus (e.g., a square or circular arena with walls)
-
Video camera for recording
-
Automated tracking software
-
This compound solution and vehicle control
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal, oral gavage).
-
Test Initiation: At a predetermined time post-injection, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's behavior for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Analyze the recorded video using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of rearing events
-
Velocity of movement
-
Expected Outcome: A sedative effect of this compound would be indicated by a dose-dependent decrease in total distance traveled, rearing frequency, and potentially an increase in time spent in the periphery.
Protocol 2: Righting Reflex Assay for Sedation
Objective: To determine the presence and duration of sedative-hypnotic effects of this compound.
Materials:
-
A V-shaped trough or a similar apparatus to gently restrain the animal on its back.
-
Timer
-
This compound solution and vehicle control
Procedure:
-
Drug Administration: Administer this compound or vehicle control.
-
Assessment: At various time points post-administration, gently place the animal on its back in the V-shaped trough.
-
Measurement: Start the timer and measure the latency for the animal to right itself (i.e., return to a prone position with all four paws on the floor). A cut-off time (e.g., 60 seconds) should be established.
-
Data Analysis: Compare the latency to right between the this compound-treated and vehicle-treated groups.
Expected Outcome: An increase in the latency to right, or a complete loss of the righting reflex, indicates a sedative-hypnotic effect.
Visualizations
Caption: D1 Receptor Signaling and this compound's Mechanism of Sedation.
Caption: Workflow for Assessing this compound-Induced Sedation.
References
- 1. Striatal neurons expressing dopamine D1 receptor promote wakefulness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Wake-Promoting Actions of Dopamine D1 and D2 Receptor Stimulation | Semantic Scholar [semanticscholar.org]
- 3. Neuropharmacology of Sleep and Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. publications.aap.org [publications.aap.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated administration of the D1/5 antagonist this compound fails to attenuate the subjective effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to ECOPIPAM
This guide provides researchers, scientists, and drug development professionals with technical support for addressing variability in animal responses to Ecopipam (SCH-39166), a selective D1/D5 dopamine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SCH-39166) is a first-in-class, selective antagonist of the D1-like family of dopamine receptors (D1 and D5).[1][2] Its mechanism of action involves competitively binding to these receptors, which prevents dopamine from activating them.[3] This blockade inhibits the downstream signaling cascade, which includes the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1] This modulation of the dopaminergic system is being investigated for its therapeutic potential in various central nervous system disorders, most notably Tourette syndrome.[4][5][6]
Q2: What are the common CNS side effects observed with this compound in clinical trials, and what should I watch for in my animal models?
A2: In human clinical trials, the most frequently reported adverse events related to this compound therapy include somnolence, insomnia, anxiety, fatigue, and headache.[7] In animal models, particularly at higher doses, D1 receptor antagonists can induce catalepsy, a state of motor immobility.[8][9][10][11] Researchers should carefully observe animals for signs of excessive sedation, motor rigidity (catalepsy), or paradoxical hyperactivity, which may indicate an adverse reaction or an inappropriate dose.
Q3: Why am I observing a biphasic (U-shaped) dose-response curve in my locomotor activity studies?
A3: Biphasic dose-response relationships are a known phenomenon with dopamine agonists and antagonists.[12][13][14] At lower doses, a D1 antagonist like this compound may produce a specific behavioral effect, such as a reduction in stimulant-induced hyperactivity. However, at higher doses, it can lead to more generalized motor suppression or catalepsy, causing a sharp decrease in locomotor activity.[14][15] This can result in a U-shaped curve where the desired effect is lost at higher concentrations due to overriding motor side effects.
Troubleshooting Guide: Addressing Variability
High variability in animal responses is a common challenge in preclinical research.[16] This section addresses specific issues you might encounter when working with this compound.
Problem 1: High variability in behavioral data within the same experimental group.
| Potential Cause | Recommended Solution |
| Environmental Stressors | Mice are highly sensitive to their environment. Inconsistent lighting, unexpected noises, or strong odors (including perfumes or soaps worn by handlers) can increase stress and data variability. Maintain a consistent and controlled environment for housing and testing.[13] |
| Inconsistent Handling | Differences in how animals are handled by various researchers can significantly impact behavior.[13] Ensure all personnel use a standardized, gentle handling technique. Ideally, a single experimenter should conduct all behavioral tests for a given study.[13] |
| Circadian Rhythm Disruption | Mice are nocturnal. Testing during their light cycle (inactive period) can lead to inconsistent results. Conduct behavioral testing during the dark cycle under appropriate red lighting.[13] |
| Social Hierarchy Stress | Group-housed animals establish social hierarchies, which can affect individual behavior and stress levels.[16] Allow sufficient time for acclimatization and consider the social dynamics within cages when interpreting data. |
Problem 2: Lack of expected efficacy or inconsistent results between studies.
| Potential Cause | Recommended Solution |
| Species and Strain Differences | Rats and mice can have different metabolic rates and drug sensitivities.[17] Different mouse strains (e.g., C57BL/6 vs. BALB/c) exhibit significant genetic and behavioral differences, including variations in their dopaminergic systems.[18][19][20][21] Ensure the chosen species and strain are appropriate for the research question and be cautious when comparing results across different genetic backgrounds. |
| Route of Administration | The bioavailability and pharmacokinetics of this compound can differ significantly between oral (PO) gavage and intraperitoneal (IP) injection.[22] IP administration generally leads to faster absorption and higher bioavailability compared to oral administration. Maintain a consistent route of administration throughout your study. |
| Drug Formulation Issues | This compound has low aqueous solubility.[1][2] Improperly prepared solutions or suspensions can lead to inaccurate dosing. Follow a validated protocol for drug preparation to ensure a homogenous and stable formulation. |
Problem 3: Animals are showing unexpected catalepsy or excessive sedation.
| Potential Cause | Recommended Solution |
| Dose is too high | D1 receptor antagonists are known to induce catalepsy at higher doses.[8][10][11][23] Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect without causing significant motor impairment. |
| Interaction with other factors | The cataleptic effects of D1 antagonists can be influenced by other neurotransmitter systems.[8] Be aware of any co-administered drugs or specific genetic manipulations that might potentiate the cataleptic effects of this compound. |
| State of Arousal | The behavioral effects of D1 antagonists can be influenced by the animal's arousal state. Reduced arousal or drowsiness can contribute to immobility.[24] Ensure that the testing paradigm does not inadvertently promote sleep or low arousal states. |
Quantitative Data on this compound and D1 Antagonists
Disclaimer: Direct comparative pharmacokinetic and dose-response data for this compound across different rodent species and strains is limited in the public domain. The following tables include data on this compound where available and on the prototypical D1 antagonist SCH-23390 to provide context on potential species and strain differences.
Table 1: Interspecies Pharmacokinetic Differences of Various Compounds (Illustrative)
This table illustrates the significant pharmacokinetic differences that can exist between species for various drugs, highlighting the importance of species selection in experimental design. Note the variability in bioavailability (BA) and half-life (t1/2).
| Compound | Species | Bioavailability (BA) (%) | t1/2 (hours) |
| Caffeine | Mouse | 89.3 | 0.57 - 2.75 |
| Rat | 44.7 | 0.83 - 1.14 | |
| Losartan | Mouse | 1.92 | 0.09 - 1.24 |
| Rat | 49.5 | N/A | |
| Midazolam | Mouse | 7.26 | 0.28 |
| Rat | 1.21 | 0.33 |
Data sourced from a study on species differences in pharmacokinetic parameters of various CYP substrates.[17]
Table 2: Effective Doses of D1 Antagonist (SCH-23390) on Locomotor Activity
This table provides examples of effective doses of a D1 antagonist in reducing locomotor activity in different rodent species and strains.
| Compound | Species/Strain | Dose Range (mg/kg) | Effect | Route | Reference |
| SCH-23390 | Rat (Sprague-Dawley) | 0.01 - 1.0 | Dose-dependent suppression of locomotor activity and rearing | SC | [15] |
| SCH-23390 | Mouse (FAST/SLOW lines) | Not specified | Dose-dependent decrease in locomotor activity | IP | [16] |
| SCH-23390 | Mouse | 0.01 | Reduction of amphetamine/cocaine-induced hyperlocomotion | IP | [25] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This compound has low water solubility, requiring a specific vehicle for parenteral administration.[1]
Materials:
-
This compound HCl powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9%)
-
Sterile vials, syringes, and 0.22 µm syringe filter
Procedure:
-
Prepare this compound Stock: Weigh the required amount of this compound powder. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg of this compound in 100 µL of DMSO).[1]
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and sterile saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.[1]
-
Combine and Mix: While vortexing the vehicle, slowly add the this compound-DMSO stock solution.[1]
-
Ensure Dissolution: Continue to vortex or sonicate the final solution until it is clear and free of any precipitate.
-
Sterile Filtration: Before administration, filter the final solution through a 0.22 µm syringe filter into a sterile vial.[1][26]
-
Storage: If not used immediately, store the solution protected from light at a temperature recommended by stability studies.
Protocol 2: Locomotor Activity Assessment
This protocol outlines a standard method for assessing the effect of this compound on spontaneous or stimulant-induced locomotor activity.
Materials:
-
Open-field activity chambers equipped with photobeam detectors
-
Experimental animals (e.g., mice or rats)
-
Prepared this compound solution and vehicle
-
Stimulant (e.g., cocaine or amphetamine), if applicable
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Habituation to Chamber: Place each animal in the activity chamber for a 30-60 minute habituation period to allow their exploratory behavior to decline to a stable baseline.
-
Administration: Remove the animals from the chambers and administer the prepared this compound solution or vehicle via the chosen route (e.g., IP or SC). If assessing effects on stimulant-induced hyperactivity, the stimulant is typically administered after a set pretreatment time for this compound.
-
Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess both the acute effects and the duration of action of the treatment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Safety and Efficacy of this compound in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Effect of 12-Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Catalepsy induced by a blockade of dopamine D1 or D2 receptors was reversed by a concomitant blockade of adenosine A(2A) receptors in the caudate-putamen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D1 antagonists potentiate the durations of bar and cling catalepsy and the dorsal immobility response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cyagen.com [cyagen.com]
- 19. mdpi.com [mdpi.com]
- 20. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 21. Changes in Monoamine Levels in BALB/c and 57Bl/6N Mice in Response to Acute Stress with Different Controllability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glycine site antagonists abolish dopamine D2 but not D1 receptor mediated catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. az.research.umich.edu [az.research.umich.edu]
How to minimize stress-induced artifacts in ECOPIPAM behavioral assays
Technical Support Center: ECOPIPAM Behavioral Assays
Welcome to the technical support center for this compound behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing stress-induced artifacts in your experiments, ensuring the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Dopamine D1/D5 receptors.[1][2] It is under investigation for the treatment of a variety of neurological and psychiatric conditions, including Tourette syndrome in children and adolescents.[3][4][5][6] Unlike many traditional antipsychotics that target D2 receptors, this compound's specificity for the D1/D5 receptor subtype may offer a different side-effect profile.[2][3]
Q2: How can stress impact the results of behavioral assays involving this compound?
A2: Stress can significantly confound the results of behavioral assays by inducing physiological and behavioral changes that may mask or mimic the effects of this compound. Acute stress has been shown to cause hyperactivation of D1 receptors, which can lead to deficits in working memory and emotional memory.[7][8][9] Since this compound is a D1/D5 antagonist, stress-induced activation of these receptors can create a misleading baseline, making it difficult to accurately assess the drug's efficacy. Stress can also increase data variability, requiring more subjects to achieve statistical power.[10]
Q3: What are the most common sources of stress for laboratory rodents?
A3: Common stressors in a laboratory setting include improper handling, transportation, novel environments, loud noises, inconsistent light cycles, and social stressors like isolation or unstable group housing.[10][11][12] Even the sex of the experimenter can be a confounding variable.[13] These factors can lead to anxiety-like behaviors and physiological changes that interfere with experimental results.[14][15]
Troubleshooting Guide
Issue 1: High variability in baseline behavioral data across subjects.
-
Possible Cause: Inconsistent environmental conditions or lack of proper habituation. Variations in lighting, temperature, humidity, and noise levels between cages or testing arenas can contribute to behavioral differences.[11] Social hierarchy in group-housed animals can also be a factor.[10]
-
Solution:
-
Standardize the Environment: Ensure all animals are housed and tested under identical conditions. This includes cage size, bedding, enrichment, and light/dark cycles.[11]
-
Implement a Habituation Protocol: A multi-day habituation period is crucial for acclimating animals to the testing room, the specific apparatus, and the experimenter.[11][16][17][18] This reduces the novelty and stress of the experimental procedures.
-
Consistent Handling: All animals should be handled by the same experimenter using a consistent, gentle technique.[14][19]
-
Issue 2: Control animals exhibit high levels of anxiety-like behavior (e.g., thigmotaxis in an open field test).
-
Possible Cause: Insufficient handling or stressful handling techniques. Picking up mice by the tail, for example, is known to be more stressful than using a tunnel or cupped hands.[14] The stress of being moved to a new room for testing without an acclimation period can also elevate anxiety.[11][20]
-
Solution:
-
Refine Handling Technique: Utilize less stressful handling methods such as tunnel handling or cupped hands.[14] A minimum of one week of daily handling prior to the experiment can mitigate anxiety.[11]
-
Acclimation Period: Allow animals to acclimate to the testing room for at least 30-60 minutes before initiating any behavioral task.[11][20]
-
Minimize Environmental Stressors: Reduce noise and bright lights in the testing area. Using a sound-attenuating chamber can be beneficial.[11]
-
Issue 3: Observed drug effect is inconsistent or not reproducible.
-
Possible Cause: Stress-induced activation of the dopamine system is interfering with the action of this compound. As stress can elevate dopamine D1 receptor activity, this may counteract the antagonistic effect of this compound, leading to inconsistent results.[7][8][9]
-
Solution:
-
Strict Stress Reduction Protocol: A comprehensive stress reduction plan, including proper habituation, handling, and environmental controls, is paramount.
-
Order of Testing: If a battery of tests is being performed, arrange them from least stressful to most stressful to minimize carryover effects.[13]
-
Consider Timing: Be consistent with the time of day for testing, as circadian rhythms can influence behavior and stress responses.[11]
-
Impact of Common Stressors on Rodent Behavior
The following table summarizes quantitative data on the effects of various stressors on common behavioral and physiological readouts in rodents.
| Stressor | Species/Strain | Behavioral/Physiological Measure | Observed Effect | Reference |
| Improper Handling (Tail vs. Tunnel) | Mice (C57BL/6J) | Time in open arms (Elevated Plus Maze) | Tail-handled mice spent significantly less time in the open arms, indicating higher anxiety. | [14] |
| Single Housing | Mice (DBA & C57BL/6J) | Immobility time (Forced Swim Test) | Singly housed mice showed reduced immobility time. | [10] |
| Single Housing | Mice (DBA & C57BL/6J) | Anxiety-like behavior (Elevated Plus Maze) | Reduced anxiety-like behavior was observed. | [10] |
| Acute Restraint Stress | Rats | Social Interaction Time | Decreased time spent in social interaction. | [12] |
| Experimenter Sex (Male vs. Female) | Mice | Pain Sensitivity | Mice showed different pain sensitivity depending on the sex of the experimenter. | [13] |
Experimental Protocols
Protocol: Multi-Day Habituation for Behavioral Assays
This protocol is designed to acclimate rodents to handling and the experimental environment to minimize stress.
-
Days 1-2: Handling Habituation
-
Transport the cage to the testing room and allow a 30-minute acclimation period.[11]
-
Gently remove each animal from its home cage using a handling tunnel or cupped hands.[14]
-
Allow the animal to explore your open hands for 2-3 minutes.[18][20]
-
Return the animal to its home cage.
-
This should be done once daily.
-
-
Days 3-4: Apparatus Habituation
-
Repeat the handling habituation as on days 1-2.
-
Place the animal in the testing apparatus (e.g., open field arena, maze) for 5-10 minutes without any experimental manipulation or stimuli.
-
Return the animal to its home cage.
-
-
Day 5: Pre-Test Habituation
-
Repeat the handling and apparatus habituation.
-
If applicable, introduce any non-aversive cues associated with the task (e.g., auditory cues).
-
Return the animal to its home cage.
-
-
Day 6: Testing Day
-
Bring the animals to the testing room and allow for the standard 30-minute acclimation period before beginning the experiment.[11]
-
Visualizations
Dopamine D1/D5 Signaling and Stress Interference
Caption: D1/D5 signaling pathway and potential interference by stress.
Experimental Workflow for Minimizing Stress
Caption: Recommended workflow with integrated stress reduction checkpoints.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. tourette.org [tourette.org]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Dopamine D1 receptors are responsible for stress-induced emotional memory deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress impairs prefrontal cortical function via D1 dopamine receptor interactions with HCN channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility | MDPI [mdpi.com]
- 11. amuzainc.com [amuzainc.com]
- 12. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 15. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3hs-initiative.co.uk [3hs-initiative.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Mouse Habituation - Head Fixation into Tube [protocols.io]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Handling Techniques to Reduce Stress in Mice [jove.com]
Technical Support Center: Ensuring Consistent Delivery of ECOPIPAM in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent delivery of ECOPIPAM in long-term animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the dopamine D1 and D5 receptors.[1] It is an orally active compound that has been investigated for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[2][3][4] By blocking D1 and D5 receptors, this compound modulates dopamine signaling pathways in the brain.[2][3]
Q2: What are the recommended methods for preparing this compound for oral administration in long-term animal studies?
A2: Due to its low aqueous solubility, this compound is typically administered as a suspension for oral gavage studies. A common and effective method involves creating a suspension in a vehicle containing a suspending agent like 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water. For parenteral administration (subcutaneous or intraperitoneal), a solution can be prepared using a co-solvent system, such as a mixture of DMSO, PEG300, and Tween-80 in saline.
Q3: What are the potential challenges associated with long-term oral gavage of this compound?
A3: Long-term daily oral gavage can present several challenges that may impact the consistency of drug delivery and animal welfare. These include:
-
Animal Stress: Repeated handling and gavage can induce chronic stress in rodents, potentially affecting physiological and behavioral outcomes.[5][6][7] Chronic stress can alter the dopamine system, which may influence the effects of a dopamine receptor antagonist like this compound.[8][9]
-
Esophageal Injury: Improper gavage technique or the use of inappropriate equipment can lead to esophageal irritation, inflammation, or perforation over time.[6][10]
-
Inconsistent Dosing: Issues such as regurgitation, incomplete administration, or errors in formulation can lead to variability in the actual dose received by each animal.
Q4: How can I minimize stress in animals during long-term oral gavage studies?
A4: Minimizing stress is crucial for both animal welfare and data reliability. Strategies include:
-
Proper Handling and Acclimation: Handle animals gently and consistently to acclimate them to the procedure.
-
Proficient Technique: Ensure that all personnel performing gavage are well-trained and proficient in the technique to minimize discomfort and procedure time.
-
Appropriate Equipment: Use appropriately sized, flexible gavage tubes with a ball tip to reduce the risk of injury.
-
Consider Alternatives: If scientifically appropriate, explore alternative methods of administration such as voluntary oral consumption in a palatable vehicle.
Troubleshooting Guides
Problem 1: Inconsistent or Diminishing Behavioral/Physiological Effects of this compound Over Time
| Possible Cause | Troubleshooting Steps |
| Formulation Instability | 1. Verify Formulation Stability: Re-analyze the concentration and purity of a stored aliquot of your dosing solution/suspension to check for degradation. 2. Optimize Storage Conditions: Store this compound formulations protected from light and at the recommended temperature (typically 2-8°C for solutions). Prepare fresh formulations regularly, especially for suspensions which may be less stable. |
| Animal Tolerance/Metabolic Changes | 1. Review Dosing Regimen: Consider if the dosing frequency and concentration are appropriate for the study duration. 2. Pharmacokinetic Analysis: If feasible, collect satellite blood samples at different time points in the study to assess for changes in this compound plasma concentrations. |
| Increased Animal Stress | 1. Refine Handling and Gavage Technique: Ensure all handlers are using consistent, gentle techniques. 2. Monitor Stress Indicators: Observe animals for behavioral signs of stress (e.g., altered grooming, anxiety-like behaviors). Consider measuring physiological markers of stress (e.g., corticosterone levels) in a satellite group if stress is a major concern. |
| Dopamine Receptor Sensitization/Desensitization | 1. Literature Review: Consult literature on the long-term effects of D1 receptor antagonists on receptor expression and sensitivity.[8] 2. Receptor Occupancy Studies: In a subset of animals, consider conducting ex vivo receptor binding assays at the end of the study to assess changes in D1 receptor density. |
Problem 2: High Variability in Plasma Concentrations of this compound Between Animals
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | 1. Verify Dosing Volume Calculation: Double-check calculations for each animal based on their most recent body weight. 2. Ensure Homogeneous Suspension: If using a suspension, ensure it is thoroughly mixed before each dose is drawn to prevent settling of the active compound. 3. Observe for Regurgitation: Carefully observe animals immediately after dosing to ensure the full dose is retained. |
| Incorrect Gavage Technique | 1. Confirm Esophageal Delivery: Ensure the gavage tube is correctly placed in the esophagus and not the trachea. Accidental tracheal administration will lead to poor absorption and potential adverse events. 2. Standardize Procedure: All personnel should follow a standardized gavage protocol. |
| Individual Differences in Metabolism | 1. Increase Sample Size: A larger sample size can help to account for inter-individual variability in drug metabolism. 2. Genotype Animals: If significant and consistent differences are observed between subgroups of animals, consider genotyping for relevant metabolic enzymes if known. |
| Blood Sampling Inconsistencies | 1. Standardize Sampling Time: Collect blood samples at the same time point relative to dosing for all animals. 2. Consistent Sampling Site: Use the same blood collection site (e.g., tail vein, saphenous vein) for all animals to minimize variability. |
Problem 3: Adverse Events or Poor Health in Chronically Dosed Animals
| Possible Cause | Troubleshooting Steps |
| Gavage-Related Injury | 1. Review Gavage Technique: Immediately review the gavage technique of all personnel. 2. Examine Equipment: Ensure gavage needles are smooth, appropriately sized, and not damaged. 3. Necropsy: Perform a necropsy on any animals that are euthanized or die unexpectedly to look for signs of esophageal or gastric injury. |
| Formulation Vehicle Toxicity | 1. Review Vehicle Composition: Ensure that all components of the vehicle are safe for long-term administration at the given concentration. 2. Include a Vehicle-Only Control Group: Always include a control group that receives the vehicle without this compound to differentiate vehicle effects from drug effects. |
| This compound-Related Side Effects | 1. Dose Reduction: Consider a dose-response study to determine if a lower dose can achieve the desired therapeutic effect with fewer side effects. 2. Monitor for Known Side Effects: Be aware of known side effects of this compound, which can include sedation, anxiety, and changes in appetite, and monitor animals accordingly.[11] |
Data Presentation
Table 1: this compound Solubility in Common Vehicles
| Solvent | Solubility | Notes |
| DMSO | ~25-60 mg/mL[12] | Can be used to prepare concentrated stock solutions. |
| Water | Very low | Not suitable as a primary solvent. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| PEG300 | Soluble | Often used as a co-solvent in formulations for oral and parenteral administration.[13] |
| Corn Oil | Soluble (in combination with DMSO) | A 10% DMSO in 90% corn oil formulation can achieve a solubility of at least 2.5 mg/mL. |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Illustrative)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) |
| Rat | Oral | 10 | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches |
| Rat | Intraperitoneal | 10 | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches |
| Mouse | Subcutaneous | 0.003-0.3 | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches | Data not available in sufficient detail from searches |
Note: Specific quantitative pharmacokinetic data for this compound in rodents across different administration routes was not consistently available in the public domain from the conducted searches. Researchers should perform pilot pharmacokinetic studies to determine these parameters for their specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/mL)
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate Required Amounts: For a 10 mg/mL suspension, weigh the required amount of this compound powder. For example, for 10 mL of suspension, weigh 100 mg of this compound.
-
Prepare Vehicle: Prepare the 0.5% CMC-Na solution by dissolving 50 mg of CMC-Na in 10 mL of sterile water.
-
Triturate the Powder: Gently grind the this compound powder in a mortar to a fine consistency.
-
Create a Paste: Add a small volume of the 0.5% CMC-Na solution to the this compound powder and triturate to form a smooth, uniform paste.
-
Gradual Dilution: Slowly add the remaining 0.5% CMC-Na solution to the paste while continuously mixing.
-
Homogenize: Transfer the mixture to a suitable container and stir continuously with a magnetic stirrer until a homogenous suspension is achieved. Visually inspect for any clumps.
-
Administration: Stir the suspension well before drawing each dose to ensure uniform dosing. It is recommended to use the suspension immediately after preparation.
Protocol 2: Blood Sampling from the Saphenous Vein in Mice for Pharmacokinetic Analysis
Materials:
-
Restraint device for mice
-
Sterile lancet or 25-gauge needle
-
Micro-hematocrit tubes (heparinized)
-
Gauze pads
-
Topical anesthetic (optional, as per institutional guidelines)
-
Collection tubes
Procedure:
-
Animal Restraint: Gently place the mouse in a suitable restraint device, allowing one hind leg to be accessible.
-
Hair Removal: Carefully shave a small area of fur over the lateral saphenous vein on the hind leg.
-
Vein Visualization: Apply gentle pressure above the knee to temporarily occlude blood flow and visualize the saphenous vein.
-
Puncture: Make a small, clean puncture of the vein with a sterile lancet or needle.
-
Blood Collection: Collect the forming blood drops into a heparinized micro-hematocrit tube.
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Animal Monitoring: Return the animal to its cage and monitor for any signs of distress or prolonged bleeding.
-
Sample Processing: Process the blood sample as required for your analysis (e.g., centrifuge to separate plasma).
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Dosing Formulations
Note: This is a general protocol and should be optimized and validated for your specific equipment and formulation.
Objective: To verify the concentration of this compound in a dosing solution or suspension.
Materials and Equipment:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase column
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer (e.g., phosphate buffer)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
Solution: Dilute an aliquot of the this compound dosing solution with the mobile phase to a concentration within the range of the calibration standards.
-
Suspension: Take a known volume of the well-mixed suspension, dissolve it in a suitable solvent (e.g., methanol), and then dilute it with the mobile phase to a concentration within the calibration range.
-
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into autosampler vials.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH adjusted). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm) or MS detection.
-
-
Analysis: Inject the calibration standards to generate a standard curve. Then, inject the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: this compound blocks the D1 receptor, inhibiting the dopamine signaling cascade.
Caption: A typical workflow for long-term this compound studies in animals.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. neoteryx.com [neoteryx.com]
- 4. Dopamine D1 receptor in medial prefrontal cortex mediates the effects of TAAR1 activation on chronic stress-induced cognitive and social deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 6. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic stress dampens dopamine production [lms.mrc.ac.uk]
- 8. Repeated stressful experiences differently affect brain dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of psychosocial stress on dopaminergic function and the acute stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emalexbiosciences.com [emalexbiosciences.com]
- 12. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Ecopipam vs. SCH-23390: A Comparative Analysis of D1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two prominent dopamine D1 receptor antagonists, Ecopipam (SCH-39166) and SCH-23390. The information presented herein is intended to support research and development efforts by offering a clear, data-driven analysis of these compounds.
Quantitative Comparison of Binding Affinity
This compound and SCH-23390 are both selective antagonists for the D1-like dopamine receptor family (D1 and D5 subtypes). However, their binding affinities for the D1 receptor differ significantly. The inhibition constant (Ki) is a measure of a compound's binding affinity, with a lower Ki value indicating a higher affinity. Based on available data, SCH-23390 exhibits a substantially higher affinity for the D1 receptor compared to this compound.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound (SCH-39166) | D1 | Human | 1.2 - 1.9 | [1][2] |
| SCH-23390 | D1 | Human/Rat | 0.2 | [3] |
| This compound (SCH-39166) | D5 | Human | 2.0 | [2] |
| SCH-23390 | D5 | Human/Rat | 0.3 | [3] |
Experimental Protocols: Determining D1 Receptor Binding Affinity
The binding affinities of this compound and SCH-23390 for the D1 receptor are typically determined through competitive radioligand binding assays. This standard method allows for the calculation of the Ki value for a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
Representative Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) at the human D1 dopamine receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably transfected with the human D1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]SCH-23390 (a selective D1 antagonist with high affinity).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled SCH-23390 or another suitable D1 antagonist like cis(Z)-flupenthixol.[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[5]
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
-
Scintillation Fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the D1 receptor-containing membranes, the radioligand ([3H]SCH-23390) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound). For determining total binding, the test compound is omitted. For determining non-specific binding, a saturating concentration of an unlabeled D1 antagonist is added.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological processes.[6] Upon activation by dopamine, the D1 receptor couples to the Gs/olf G-protein, initiating a downstream signaling cascade.[6][7] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The accumulation of cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal excitability and gene expression.[8][9]
Caption: D1 Dopamine Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. This compound | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ecopipam and Other D1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ecopipam (SCH-39166) with other selective dopamine D1 receptor antagonists. This document delves into their pharmacological profiles, supported by experimental data, and includes detailed methodologies for key assays.
This compound is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes). Its unique pharmacological profile, characterized by high selectivity for D1-like receptors over D2-like receptors, distinguishes it from typical and atypical antipsychotics and is central to its therapeutic potential in conditions hypothesized to be driven by D1 receptor hypersensitivity, such as Tourette syndrome.[1][2] This guide offers a comparative analysis of this compound against other notable D1 antagonists to aid in research and development.
In Vitro Pharmacology: A Quantitative Comparison
The cornerstone of understanding the therapeutic potential and specificity of a drug lies in its in vitro pharmacological profile. The following tables summarize the binding affinities (Ki) of this compound and other key D1 antagonists for various dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at Dopamine Receptors
| Compound | D1 | D5 | D2 | D3 | D4 | Selectivity (D2/D1) |
| This compound (SCH-39166) | 1.2 | 2.0 | >1000 | >1000 | >1000 | >833 |
| SCH-23390 | 0.2 | 0.3 | >1000 | - | - | >5000 |
| SKF-83566 | ~0.56 | - | 2000 | - | - | ~3571 |
Table 2: Binding Affinity (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1C | 5-HT2 | 5-HT2C |
| This compound (SCH-39166) | >1000 | >1000 | >1000 | >1000 |
| SCH-23390 | 200 | 9.3 | 4.6 | 9.3 |
| SKF-83566 | - | - | - | - |
Pharmacological Insights:
This compound demonstrates high affinity and selectivity for D1 and D5 receptors, with over 800-fold selectivity over D2, D3, and D4 receptors.[2] Notably, it shows minimal affinity for the serotonin receptors listed. In contrast, while SCH-23390 exhibits very high potency at D1 and D5 receptors, it also binds with high affinity to several serotonin receptors, particularly acting as a potent agonist at the 5-HT2C receptor.[2] SKF-83566 also shows high D1 affinity and strong selectivity over the D2 receptor.[2]
In Vivo Performance: Efficacy and Side Effect Profiles
Direct head-to-head clinical trials comparing different D1 antagonists are scarce. However, preclinical and clinical data for individual compounds provide valuable insights into their in vivo profiles.
This compound:
-
Clinical Efficacy: this compound has undergone extensive clinical investigation, particularly for Tourette syndrome. In a Phase 2b trial, this compound was shown to be more effective than a placebo in reducing tic severity in children and adolescents.[3] A Phase 3 study further demonstrated that this compound significantly reduces the risk of symptom relapse in individuals with Tourette syndrome.[4] On average, participants taking this compound showed a 30% reduction in motor and vocal tic severity scores, compared to a 19% reduction in the placebo group.[3]
-
Side Effect Profile: A key differentiator for this compound is its favorable side-effect profile compared to D2 antagonists. Clinical trials have shown that it is generally well-tolerated, with the most common adverse events being mild to moderate and including sedation, fatigue, insomnia, anxiety, and headache.[5][6] Importantly, this compound has not been associated with the weight gain or drug-induced movement disorders commonly seen with D2 receptor antagonists.[2][7]
SCH-23390:
-
Preclinical Efficacy: In preclinical models, the D1 antagonist SCH-23390 has been shown to inhibit the development of dopamine receptor supersensitivity associated with stimulant-induced conditioned place preference.[8]
-
Side Effect Profile: A significant concern with potent D1 antagonism is the potential for extrapyramidal side effects, particularly catalepsy. Systemic administration of SCH-23390 has been shown to induce catalepsy in animal models.[9] While this compound is a potent D1 antagonist, it has been reported to have a lower propensity for inducing catalepsy compared to SCH-23390 in preclinical studies.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of D1 receptor antagonism, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize these compounds.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. tourette.org [tourette.org]
- 3. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 4. neurologylive.com [neurologylive.com]
- 5. researchgate.net [researchgate.net]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. This compound, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Catalepsy produced by striatal microinjections of the D1 dopamine receptor antagonist SCH 23390 in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam's Receptor Selectivity: A Comparative Analysis for D1/D5 Prioritization
For Researchers, Scientists, and Drug Development Professionals: A Technical Comparison of Ecopipam's Selectivity for Dopamine D1/D5 over D2 Receptors.
This compound (SCH-39166) is a pioneering drug candidate distinguished by its selective antagonist activity at the D1-like family of dopamine receptors (D1 and D5). This contrasts with the majority of traditional and atypical antipsychotics, which primarily target the D2 receptor. This guide provides an objective comparison of this compound's binding affinity and functional selectivity against established antipsychotic agents, supported by experimental data and detailed methodologies, to validate its unique pharmacological profile.
Quantitative Comparison of Receptor Binding Affinities
The selectivity of a compound is quantitatively expressed by comparing its binding affinity (Ki) for different receptors. A lower Ki value indicates a stronger binding affinity. The data presented below, compiled from various in vitro studies, demonstrates this compound's pronounced selectivity for D1 and D5 receptors over D2 receptors, especially when compared to classic D2 antagonists like Haloperidol and atypical antipsychotics such as Risperidone and Olanzapine.
| Compound | D1 Receptor Ki (nM) | D5 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1/D2 Selectivity Ratio (Ki D2 / Ki D1) |
| This compound | 1.2 - 3.6[1][2][3] | ~2.0[1][2] | >1000[3][4] | > 277 - 833 |
| Haloperidol | ~240 | - | 0.89 - 1.45[5][6] | ~ 0.004 |
| Risperidone | ~5.9 | - | ~3.2 | ~ 0.54 |
| Olanzapine | ~31 | - | ~11 | ~ 0.35 |
| Clozapine | ~85 | - | ~130 | ~ 1.53 |
Note: Ki values can vary between studies based on experimental conditions. The D1/D2 selectivity ratio is calculated to illustrate the preference of the compound for the D1 receptor over the D2 receptor. A ratio significantly greater than 1 indicates D1 selectivity, while a ratio less than 1 indicates D2 selectivity. Data for D5 receptors for many older, D2-focused compounds is not as consistently reported in the literature.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families are coupled to different G-proteins and thus trigger opposing downstream signaling cascades. This compound's selective antagonism of the D1/D5 pathway leaves D2-mediated signaling unaffected, which is hypothesized to reduce the incidence of side effects associated with D2 blockade.
Experimental Protocols
The validation of this compound's selectivity relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound and comparator drugs for D1, D5, and D2 dopamine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D1, D5, or D2 receptors.
-
Radioligand:
-
Test compounds (this compound, Haloperidol, etc.) at a range of concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound.[8]
-
Equilibrium: Incubate the mixture for a set period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[8]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.[8]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Ecopipam for Tourette's Syndrome: A Cross-Study Analysis of Clinical Trial Results
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of clinical trial data for ecopipam, a novel, first-in-class dopamine D1 receptor antagonist under investigation for the treatment of Tourette's Syndrome (TS). By summarizing key quantitative outcomes, detailing experimental protocols, and visualizing critical pathways, this document aims to offer an objective comparison of this compound's performance across pivotal studies.
Executive Summary
This compound has demonstrated statistically significant efficacy in reducing tics in children, adolescents, and adults with Tourette's Syndrome in both Phase 2b and Phase 3 clinical trials. The primary mechanism of action, selective D1 receptor antagonism, presents a differentiated approach from currently approved D2 receptor antagonists, potentially offering a different safety and tolerability profile.[1][2][3][4][5] Across studies, this compound has been generally well-tolerated, with the most common adverse events being headache, insomnia, fatigue, and somnolence.[6][7] Notably, trials have not reported significant instances of weight gain or metabolic side effects often associated with antipsychotic agents.[7][8]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the Phase 2b and Phase 3 clinical trials of this compound in Tourette's Syndrome.
Table 1: Efficacy Outcomes Across Clinical Trials
| Study Phase | Primary Endpoint | This compound Group | Placebo Group | p-value | Key Secondary Endpoint(s) |
| Phase 2b (D1AMOND Study) | Mean change from baseline in Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) at Week 12.[6][9] | -3.44 (representing a 30% reduction)[6][10] | --- | 0.01[6][8] | Improvement in Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) (p=0.03).[6][8] |
| Phase 3 | Time to relapse in pediatric patients (ages 6 to <18 years).[11][12] | 41.9% relapse rate[12][13][14] | 68.1% relapse rate[12][13][14] | 0.0084[1][15] | Time to relapse in overall population (pediatric and adult): 41.2% (this compound) vs. 67.9% (placebo), p=0.0050.[1][15] |
| Phase 2b Open-Label Extension (12 months) | Long-term safety and tolerability.[15][16] | Significant improvements from baseline in YGTSS-TTS and Gilles de la Tourette Syndrome Quality of Life Scale for Children and Adolescents total score (p < 0.001).[16] | N/A (Open-label) | N/A | No evidence of tachyphylaxis.[15] |
Table 2: Common Adverse Events (Frequency ≥5% and higher than placebo)
| Adverse Event | Phase 2b (this compound) | Phase 3 (this compound) |
| Headache | 15.8%[6][8] | 5.1%[1][15] |
| Insomnia | 14.5%[6][8] | 7.4%[1][15] |
| Fatigue | 7.9%[6][8] | 5.6%[1][15] |
| Somnolence | 7.9%[6][8] | 10.2%[1][15] |
| Restlessness | 5.3%[4] | Not reported >5% |
| Anxiety | Not reported >5% | 6.0%[1][15] |
| Nasopharyngitis | Not reported >5% | 14.0% (in 12-month OLE)[15] |
Experimental Protocols
Phase 2b (D1AMOND) Study
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[9]
-
Patient Population : 153 children and adolescents (ages 6 to <18 years) with a baseline YGTSS-TTS of ≥20.[8][9]
-
Treatment Protocol : Patients were randomized 1:1 to receive either this compound or placebo. The dosage of this compound was titrated to a target of 2 mg/kg/day over a four-week period, followed by an eight-week maintenance treatment period.[9]
-
Primary Outcome Measure : The primary efficacy endpoint was the change from baseline to Week 12 in the YGTSS-TTS.[9]
Phase 3 Study
-
Study Design : A randomized, double-blind, placebo-controlled withdrawal trial.[11]
-
Patient Population : 167 pediatric subjects and 49 adult subjects with Tourette's Syndrome.[1]
-
Treatment Protocol : The study consisted of a 12-week open-label phase where all participants received this compound, titrated up to a target dose of 1.8 mg/kg/day.[11][15] Patients who demonstrated a clinically meaningful reduction in tics (at least a 25% improvement on the YGTSS-TTS at both week 8 and 12) were then randomized to either continue this compound or switch to placebo for a 12-week double-blind withdrawal phase.[4][11]
-
Primary Outcome Measure : The primary endpoint was the time to relapse for pediatric participants following randomization. Relapse was defined as a 50% or greater loss of the YGTSS-TTS improvement achieved during the open-label phase.[11][12]
Visualizations
This compound's Mechanism of Action: D1 Receptor Antagonism
Caption: Simplified signaling pathway of this compound's D1 receptor antagonism in Tourette's Syndrome.
Phase 3 Clinical Trial Workflow
Caption: High-level overview of the Phase 3 randomized withdrawal clinical trial design for this compound.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. This compound for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. tourette.org [tourette.org]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. The first new type of drug for Tourette syndrome in over 50 years is close to the FDA’s doorstep | PharmaVoice [pharmavoice.com]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. Emalex Biosciences Publishes Phase 2b Results for Tourette Syndrome Candidate in Pediatrics [prnewswire.com]
- 8. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paragonbiosci.com [paragonbiosci.com]
- 10. Investigational drug this compound may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]
- 11. neurologylive.com [neurologylive.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Emalex Heads to FDA After Phase III Tourette Syndrome Win - BioSpace [biospace.com]
- 14. neurologylive.com [neurologylive.com]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. Safety and Effect of 12-Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam Poised to Challenge Standard-of-Care for Tic Disorders with Novel Mechanism and Favorable Safety Profile
For researchers, scientists, and drug development professionals, a new contender is emerging in the therapeutic landscape for tic disorders. Ecopipam, a first-in-class selective dopamine D1 receptor antagonist, has demonstrated significant efficacy in reducing tics in recent clinical trials, offering a potential alternative to current standard-of-care treatments that are often associated with limiting side effects. This comparison guide provides an objective analysis of this compound's performance against established therapies, supported by experimental data and detailed methodologies.
Tic disorders, including Tourette Syndrome, are neurodevelopmental conditions characterized by involuntary, repetitive movements and vocalizations.[1] The current treatment paradigm prioritizes behavioral therapies, with pharmacological intervention reserved for more severe cases.[2][3] Standard-of-care medications primarily include alpha-2 adrenergic agonists and antipsychotics.[4][5] While effective in reducing tic severity, these medications can be accompanied by a range of adverse effects, creating a need for novel therapeutic options with improved tolerability.[6][7]
A New Approach: Selective Dopamine D1 Receptor Antagonism
This compound offers a distinct mechanism of action by selectively targeting the dopamine D1 receptor.[8][9] This is a departure from traditional antipsychotics used for tics, which primarily act on the D2 receptor.[8] The hypothesis is that this selectivity may lead to a reduction in tics with a more favorable side effect profile, particularly concerning metabolic and extrapyramidal (movement-related) symptoms often associated with D2 antagonists.[8][10]
Efficacy of this compound: Clinical Trial Highlights
Recent clinical trials have provided promising data on the efficacy of this compound in treating tic disorders.
Phase 2b Trial
A Phase 2b randomized, double-blind, placebo-controlled trial involving children and adolescents with Tourette Syndrome demonstrated that this compound significantly reduced tic severity.[10] Key findings from this 12-week study include:
-
A 30% greater reduction in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) for the this compound group compared to placebo.[10][11]
-
A significantly higher proportion of patients in the this compound group (73.6%) achieved at least a 25% improvement in tic severity scores compared to the placebo group (43.2%).[10]
Phase 3 DIAMOND Study
The subsequent Phase 3 DIAMOND (D1AMOND) study, a randomized withdrawal trial, further solidified the evidence for this compound's efficacy in both pediatric and adult patients.[12][13][14] The study design involved an initial 12-week open-label phase where all participants received this compound. Those who responded to the treatment were then randomized to either continue with this compound or switch to a placebo for a 12-week double-blind period.[15] The primary endpoint was the time to relapse, defined as a significant worsening of tics.[15]
Key results from the Phase 3 trial include:
-
A statistically significant reduction in the risk of relapse for patients continuing on this compound compared to those who switched to placebo.[12][14]
-
In the pediatric population, continued this compound use resulted in a 50% risk reduction for relapse compared with placebo.[12]
-
The relapse rate for pediatric patients on this compound was 41.9% compared to 68.1% for those on placebo.[14][16]
-
Similar positive results were observed in the overall study population, including adults.[12][16]
Comparison with Standard-of-Care
The standard-of-care for tic disorders involves a multi-tiered approach, beginning with behavioral interventions and escalating to pharmacological treatments for moderate to severe tics.[2][17]
Behavioral Therapy
Comprehensive Behavioral Intervention for Tics (CBIT) is considered a first-line treatment and involves habit reversal training and psychoeducation.[2][17][18] While effective for many, it requires trained therapists and significant patient commitment.
Pharmacological Treatments
Alpha-2 Adrenergic Agonists: Medications such as clonidine and guanfacine are often the first-line pharmacological choice due to their relatively benign side-effect profile.[4][5][19] They can be particularly beneficial for patients with comorbid ADHD.[6] However, their efficacy in reducing tics is considered moderate.[6]
Antipsychotics: Both typical (first-generation) antipsychotics like haloperidol and pimozide, and atypical (second-generation) antipsychotics such as aripiprazole and risperidone, are highly effective in suppressing tics.[6][20][21] In fact, haloperidol, pimozide, and aripiprazole are the only FDA-approved medications specifically for treating tics associated with Tourette Syndrome.[22] However, their use is often limited by a range of potential side effects, including weight gain, metabolic issues, sedation, and movement disorders like tardive dyskinesia.[6][7]
Quantitative Data Summary
The following tables provide a structured comparison of the quantitative data available for this compound and standard-of-care treatments.
Table 1: Efficacy of this compound in Clinical Trials
| Metric | Phase 2b Trial (12 weeks) | Phase 3 DIAMOND Study (Randomized Withdrawal) |
| Primary Outcome | Reduction in YGTSS-TTS | Time to Relapse |
| This compound vs. Placebo (Tic Reduction) | 30% greater reduction with this compound[10][11] | - |
| Responder Rate (≥25% improvement) | 73.6% (this compound) vs. 43.2% (Placebo)[10] | - |
| Relapse Rate (Pediatric) | - | 41.9% (this compound) vs. 68.1% (Placebo)[14][16] |
| Relapse Risk Reduction (Pediatric) | - | 50%[12] |
Table 2: Comparative Efficacy and Common Side Effects of Standard-of-Care Medications
| Medication Class | Examples | Efficacy in Tic Reduction | Common Side Effects |
| Alpha-2 Adrenergic Agonists | Clonidine, Guanfacine | Moderate[6] | Sedation, dizziness, hypotension[5][19][23] |
| Typical Antipsychotics | Haloperidol, Pimozide | High[6] | Weight gain, sedation, extrapyramidal symptoms, tardive dyskinesia[6][20] |
| Atypical Antipsychotics | Aripiprazole, Risperidone | High[21] | Weight gain, metabolic changes, sedation, potential for movement disorders[4][23] |
Experimental Protocols
This compound Phase 3 DIAMOND Study Methodology
The Phase 3 DIAMOND study was a multicenter, double-blind, placebo-controlled, randomized withdrawal study.[15]
-
Participants: The study enrolled children, adolescents, and adults with a diagnosis of Tourette's Disorder.[15][24] Inclusion criteria typically required a minimum score on the Yale Global Tic Severity Scale (YGTSS).[24]
-
Open-Label Phase: All eligible participants entered a 12-week open-label period where they received this compound.[15] The dose was titrated to a target of 1.8 mg/kg/day.[25]
-
Randomization: Participants who demonstrated a predefined level of improvement in their tic severity (e.g., ≥25% reduction in YGTSS-TTS) at the end of the open-label phase were then randomized in a 1:1 ratio to either continue receiving this compound or switch to a placebo.[12][15]
-
Double-Blind Phase: This phase lasted for 12 weeks, during which both participants and investigators were blinded to the treatment assignment.[15]
-
Primary Endpoint: The primary efficacy measure was the time from randomization to relapse.[15] Relapse was defined as a loss of ≥50% of the improvement in YGTSS-TTS achieved during the open-label phase.[15]
-
Safety Assessments: Throughout the trial, safety and tolerability were monitored, including the incidence of adverse events.[14]
Visualizing the Pathways and Processes
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Mechanism of Action: this compound vs. Standard Antipsychotics.
Caption: this compound Phase 3 Randomized Withdrawal Trial Workflow.
Conclusion and Future Directions
This compound represents a promising advancement in the pharmacological treatment of tic disorders. Its novel mechanism of action, targeting the D1 receptor, has translated into clinically meaningful reductions in tic severity and a lower risk of relapse in pivotal clinical trials.[10][12] Furthermore, its safety profile appears to be more favorable than that of standard antipsychotics, with a lower incidence of metabolic and movement-related side effects.[8][10]
While these findings are encouraging, longer-term safety and efficacy data will be crucial for establishing this compound's place in the treatment algorithm for tic disorders. Direct head-to-head comparison trials with current standard-of-care medications would also provide valuable insights for clinicians and patients. Should this compound receive regulatory approval, it could offer a much-needed new therapeutic option for individuals with tic disorders, particularly for those who do not respond to or cannot tolerate existing treatments.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. droracle.ai [droracle.ai]
- 3. Treatment of Tourette Syndrome | Tourette Syndrome | CDC [cdc.gov]
- 4. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Systematic Review: Pharmacological Treatment of Tic Disorders – Efficacy of Antipsychotic and Alpha-2 Adrenergic Agonist Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Investigational drug this compound may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Emalex eyes FDA approval for Tourette syndrome therapy after Phase III success [clinicaltrialsarena.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Emalex Heads to FDA After Phase III Tourette Syndrome Win - BioSpace [biospace.com]
- 17. neurologylive.com [neurologylive.com]
- 18. First Evidence-Based Guideline for Neurologists Diagnosing and Treating Tic Disorders and Tics in Tourette Syndrome Released - - Practical Neurology [practicalneurology.com]
- 19. tourettes-action.org.uk [tourettes-action.org.uk]
- 20. tandfonline.com [tandfonline.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. tourette.org [tourette.org]
- 23. droracle.ai [droracle.ai]
- 24. mountsinai.org [mountsinai.org]
- 25. psychiatrictimes.com [psychiatrictimes.com]
Assessing the Translational Validity of Ecopipam Animal Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical animal models used to assess the efficacy of Ecopipam, a selective dopamine D1 and D5 receptor antagonist. By examining the experimental data and methodologies, this guide aims to illuminate the translational validity of these models in predicting clinical outcomes for conditions such as Tourette Syndrome, Lesch-Nyhan Syndrome, and stuttering.
This compound is an investigational drug that has shown promise in treating a range of neuropsychiatric disorders.[1] Its mechanism of action, selectively blocking dopamine D1 and D5 receptors, offers a novel therapeutic approach compared to existing treatments that primarily target D2 receptors.[2][3][4] The journey of this compound from laboratory to clinical trials has been paved by studies in various animal models designed to mimic the core symptoms of the targeted human conditions. This guide delves into the key preclinical findings and the experimental designs that underpin the assessment of this compound's therapeutic potential.
Dopamine D1 Receptor Signaling Pathway
This compound's therapeutic effect is predicated on its ability to modulate dopamine signaling. The following diagram illustrates the canonical dopamine D1 receptor signaling pathway, which is a key target for understanding the drug's mechanism of action.
Tourette Syndrome: Tic Reduction in Animal Models
Tourette Syndrome (TS) is a neurodevelopmental disorder characterized by involuntary motor and vocal tics. The "D1CT-7" transgenic mouse is a key animal model for TS, exhibiting spontaneous tic-like behaviors. Preclinical studies have demonstrated the potential of D1 receptor antagonism in this model.
Experimental Protocol: D1CT-7 Mouse Model of Tourette Syndrome
A study investigating the effects of the D1 receptor antagonist SCH23390, a compound structurally and functionally related to this compound, in the D1CT-7 mouse model provides valuable insight.
Animal Model: D1CT-7 transgenic mice and their wild-type (WT) littermates were used. These transgenic mice express a neuropotentiating cholera toxin subunit under the control of the D1 dopamine receptor promoter, leading to spontaneous tic-like behaviors.
Experimental Procedure:
-
Habituation: Mice were habituated to the testing environment.
-
Stress Induction: To exacerbate tic-like behaviors, mice were subjected to a 20-minute session of spatial confinement in a cylindrical enclosure.
-
Drug Administration: Immediately after stress induction, mice were administered either vehicle or the D1 receptor antagonist SCH23390 (1 mg/kg, s.c.).
-
Behavioral Observation: The frequency of tic-like behaviors (sudden, brief, and purposeless contractions of the head, neck, and torso) and perseverative digging were recorded for a defined period.
-
Prepulse Inhibition (PPI) Testing: Sensorimotor gating, which is often deficient in TS patients, was assessed using PPI of the acoustic startle response.
Quantitative Data: Efficacy of D1 Antagonism in the D1CT-7 Mouse Model
| Animal Model | Treatment | Key Behavioral Endpoint | Outcome |
| D1CT-7 Mouse | SCH23390 (1 mg/kg) | Tic-like Behaviors | Significant reduction in the frequency of tic-like behaviors compared to vehicle-treated controls.[1] |
| D1CT-7 Mouse | SCH23390 (1 mg/kg) | Perseverative Digging | Significant reduction in the duration of perseverative digging compared to vehicle-treated controls.[1] |
| D1CT-7 Mouse | SCH23390 (1 mg/kg) | Prepulse Inhibition (PPI) | Reversal of stress-induced PPI deficits.[1] |
These findings in the D1CT-7 mouse model, demonstrating that a D1 antagonist can reduce tic-like behaviors and restore sensorimotor gating deficits, provide a strong preclinical rationale for the investigation of this compound in human TS.[1] Clinical trials in children and adolescents with Tourette syndrome have subsequently shown that this compound significantly reduces tic severity compared to placebo.[5][6]
Lesch-Nyhan Syndrome: Addressing Self-Injurious Behavior
Lesch-Nyhan Syndrome (LNS) is a rare genetic disorder characterized by cognitive and motor impairments, as well as severe self-injurious behavior (SIB). The neurobiology of LNS is linked to dysfunction in the dopamine system, making it a target for dopamine-modulating therapies.
Experimental Protocol: Primate Model of Dopamine Agonist-Induced SIB
A primate model has been instrumental in understanding the role of dopamine receptors in SIB and the potential for therapeutic intervention.
Animal Model: Monkeys with unilateral ventromedial tegmental (VMT) lesions, which denervate nigrostriatal dopamine neurons, were used.
Experimental Procedure:
-
Induction of SIB: The dopamine agonist apomorphine was administered to the lesioned monkeys to induce self-mutilative biting behavior of the contralateral forelimb digits.
-
Drug Administration: The D1 receptor antagonist SCH 23390 was administered to assess its ability to prevent or abolish the apomorphine-induced SIB.
Quantitative Data: D1 Antagonism in a Primate Model of SIB
| Animal Model | Inducing Agent | Treatment | Key Behavioral Endpoint | Outcome |
| Monkey (VMT Lesion) | Apomorphine | SCH 23390 | Self-Mutilative Biting | Prevention and abolition of self-mutilative biting behavior.[3] |
Stuttering: A Dopamine Hypothesis
Stuttering is a speech disorder characterized by disruptions in the flow of speech. The dopamine hypothesis of stuttering suggests that hyperactivity in the brain's dopamine system may contribute to the condition. This has led to the investigation of dopamine antagonists as a potential treatment.
Animal Model: Gnptab Mutant Mouse
A relevant animal model for stuttering involves a mutation in the Gnptab gene, which is associated with stuttering in humans. These mice exhibit abnormal vocalizations with features reminiscent of human stuttering, such as longer pauses between vocalizations.
At present, there is a lack of published preclinical studies investigating the effects of this compound or other selective D1 antagonists on the vocalization patterns of the Gnptab mutant mouse model. The primary support for this compound's potential in treating stuttering comes from the overarching dopamine hypothesis and promising results from early-phase human clinical trials.[9][10] Further preclinical research in relevant animal models like the Gnptab mouse is warranted to strengthen the translational bridge.
Assessment of Translational Validity: A Logical Framework
The translational validity of the animal models for this compound can be assessed through a logical framework that connects the preclinical findings to the clinical observations.
Conclusion
The preclinical data from animal models provide a foundational basis for the clinical development of this compound. For Tourette Syndrome, the D1CT-7 mouse model demonstrates good predictive validity, with a D1 antagonist effectively reducing tic-like behaviors, mirroring the outcomes observed in human clinical trials. Similarly, the primate model of self-injurious behavior offers strong support for the potential of this compound in managing this severe symptom of Lesch-Nyhan Syndrome.
While the preclinical evidence for stuttering is less direct, the existing animal model and the dopamine hypothesis provide a compelling rationale for further investigation. Future studies exploring the effects of this compound in the Gnptab mouse model would be invaluable in strengthening the translational evidence for this indication.
Overall, the available animal models, particularly for Tourette Syndrome and Lesch-Nyhan Syndrome, have demonstrated significant translational validity in predicting the therapeutic potential of D1 receptor antagonism with agents like this compound. Continued research and the refinement of these models will be crucial for the future development of novel treatments for these challenging neuropsychiatric disorders.
References
- 1. The D1CT‐7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Chemogenetic Inhibition of D1 or D2 Receptor-Containing Neurons of the Substantia Nigra and Striatum in Mice With Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine agonist induced self-mutilative biting behavior in monkeys with unilateral ventromedial tegmental lesions of the brainstem: possible pharmacological model for Lesch-Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing the Complexity of Tourette's Syndrome through the Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 6. This compound Reduced Tic Severity in Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 7. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist this compound in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
- 10. scispace.com [scispace.com]
Ecopipam's Off-Target Screening Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target screening profile of Ecopipam (SCH 39166), a selective dopamine D1/D5 receptor antagonist, with other established antipsychotic agents. The data presented herein, including quantitative binding affinities and detailed experimental protocols, offers an objective assessment of this compound's selectivity and potential for off-target effects.
Introduction to this compound
This compound is a first-in-class investigational compound that selectively blocks the action of dopamine at the D1 and D5 receptors.[1][2] This mechanism of action is distinct from traditional antipsychotic medications, which primarily target dopamine D2 receptors.[3] The high selectivity for the D1-like receptor family suggests a potentially different side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances often associated with D2 antagonism.[4][5] This guide delves into the specifics of its receptor binding profile in comparison to other agents to provide a clear picture of its pharmacological fingerprint.
Comparative Receptor Binding Affinity
The following tables summarize the in vitro binding affinities (Ki, in nM) of this compound and selected comparator antipsychotics against a panel of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | 1.2[6] | 980[6] | >1000 | 5520[6] | 2.0[6] |
| Haloperidol | - | 0.89[7] | 4.6[7] | 10[7] | - |
| Risperidone | 240 | 3.2 | - | 7.3 | - |
| Olanzapine | - | 11[8] | - | - | - |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | - | 80[6] | - | - | - |
| Haloperidol | 3600[7] | 120[7] | 4700[7] | - | - |
| Risperidone | 420 | 0.2 | 50 | - | - |
| Olanzapine | - | 7.3 | 102 | 8.0 | - |
Table 3: Adrenergic, Histaminergic, and Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | Alpha 1 | Alpha 2 | H1 | M1 |
| This compound | - | 730[6] | - | - |
| Haloperidol | - | - | - | - |
| Risperidone | 5 | 16 | 20 | >10,000 |
| Olanzapine | - | - | 30 | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D1 Receptor Signaling Pathway and this compound's Antagonistic Action.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
The binding affinity data presented in this guide is typically generated using radioligand binding assays. Below is a generalized protocol for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound) to the wells. For determining non-specific binding, a high concentration of a known ligand for the receptor is added to a set of wells.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]
-
-
Data Analysis:
-
The amount of radioactivity detected on the filters is proportional to the amount of radioligand bound to the receptor.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Conclusion
The off-target screening data clearly demonstrates that this compound is a highly selective antagonist for the dopamine D1/D5 receptors, with significantly lower affinity for D2-like dopamine receptors and a range of other neurotransmitter receptors. This high degree of selectivity distinguishes it from typical and atypical antipsychotics like haloperidol, risperidone, and olanzapine, which exhibit broader receptor binding profiles. This unique pharmacological profile suggests that this compound may offer a therapeutic advantage by minimizing the side effects associated with the blockade of other receptors. The provided experimental protocols and diagrams offer a foundational understanding for researchers working with or evaluating this novel compound.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. This compound|Selective D1/D5 Antagonist|For Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Comparative safety profile of ECOPIPAM and typical antipsychotics
A critical evaluation of the safety and tolerability of novel therapeutics in comparison to established treatments is paramount for advancing patient care in neuropsychiatric disorders. This guide provides a detailed comparative analysis of the safety profile of ecopipam, a first-in-class selective dopamine D1/D5 receptor antagonist, and typical antipsychotics, which primarily act as dopamine D2 receptor antagonists.[1][2][3] This comparison is supported by data from clinical trials and is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Relation to Safety Profile
The differing mechanisms of action between this compound and typical antipsychotics are fundamental to their distinct safety profiles. Typical antipsychotics, such as haloperidol and chlorpromazine, exert their therapeutic effects by blocking D2 dopamine receptors.[1][4] While effective, this D2 antagonism is also linked to a host of adverse effects, including extrapyramidal symptoms (EPS), tardive dyskinesia (TD), and metabolic disturbances.[1][5][6]
In contrast, this compound selectively targets D1 and D5 dopamine receptors, a novel mechanism that avoids the D2 receptor blockade associated with the side effects of typical antipsychotics.[2][7][8] Clinical studies have suggested that this selectivity may lead to a more favorable safety profile, particularly concerning motor and metabolic side effects.[3][9][10]
dot
Caption: Mechanism of Action: this compound vs. Typical Antipsychotics.
Comparative Adverse Event Data
The following tables summarize the incidence of key adverse events reported in clinical trials for this compound and those commonly associated with typical antipsychotics.
Table 1: Comparison of Common Adverse Events
| Adverse Event Category | This compound | Typical Antipsychotics (e.g., Haloperidol, Chlorpromazine) |
| Extrapyramidal Symptoms (EPS) | Not observed in clinical trials.[9] | Common, including akathisia, parkinsonism, and dystonia.[1][11] |
| Tardive Dyskinesia (TD) | Not observed in clinical trials.[9][12] | Risk with chronic use, potentially irreversible.[1][13] |
| Weight Gain | No significant difference from placebo; some studies show less weight gain than placebo.[9][14] | Common and can be significant.[15][16] |
| Metabolic Changes | No significant changes in metabolic parameters reported.[9][17] | Increased risk of dyslipidemia, hyperglycemia, and type 2 diabetes.[1][5] |
| Sedation/Somnolence | Reported as a common adverse event (7.9% - 11.1%).[9][17] | Common, particularly with low-potency agents like chlorpromazine.[11][16] |
| Cardiovascular Effects | No significant electrocardiogram (ECG) changes reported.[8][9] | Orthostatic hypotension and potential for QTc prolongation.[18][19] |
| Anticholinergic Effects | Not a prominent feature of its profile. | Common, especially with low-potency agents (e.g., dry mouth, blurred vision, constipation).[11][19] |
| Hyperprolactinemia | Not reported. | Common due to D2 blockade, leading to sexual dysfunction and menstrual irregularities.[18][19] |
Table 2: Incidence of Selected Adverse Events in this compound Clinical Trials
| Adverse Event | Incidence (%) in this compound Group |
| Headache | 9.7% - 15.8%[9][17] |
| Insomnia | 8.8% - 14.5%[9][17] |
| Somnolence/Fatigue | 6.5% - 11.1%[9][17] |
| Anxiety | 9.7%[17] |
Experimental Protocols for Safety Assessment
The safety of this compound has been evaluated in multiple clinical trials, including randomized, double-blind, placebo-controlled studies. A typical experimental protocol for assessing the safety and tolerability is outlined below.
Phase 2b/3 Clinical Trial Protocol for this compound:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9][20]
-
Participant Population: Children, adolescents, and adults with a diagnosed condition such as Tourette Syndrome.[20][21]
-
Treatment Protocol:
-
Screening Period: To assess eligibility based on inclusion and exclusion criteria.[20]
-
Open-Label Stabilization Period: All participants receive this compound, with the dose titrated to a target level over several weeks.[20]
-
Randomized Withdrawal Period: Responders from the stabilization period are randomized to either continue this compound or switch to a placebo for a defined period (e.g., 12 weeks).[12][20]
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs) at each study visit.[22]
-
Regular monitoring of vital signs, weight, and electrocardiograms (ECGs).[8][22]
-
Laboratory tests including hematology, blood chemistry (including metabolic panels), and urinalysis at baseline and specified follow-up visits.[22]
-
Standardized rating scales for movement disorders, such as the Abnormal Involuntary Movement Scale (AIMS) and the Barnes Akathisia Rating Scale (BARS), are used to monitor for EPS and TD.[9]
-
Follow-up visits are conducted after the last dose of the study medication to monitor for any delayed adverse events.[22]
-
dot
Caption: Generalized workflow for a clinical trial assessing drug safety.
Conclusion
The available clinical data indicates a significant divergence in the safety profiles of this compound and typical antipsychotics, primarily driven by their distinct mechanisms of action. This compound's selective D1/D5 receptor antagonism appears to circumvent the common and often debilitating motor and metabolic side effects associated with the D2 receptor blockade of typical antipsychotics.[3][10] While this compound is associated with adverse events such as headache, insomnia, and somnolence, it has not been linked to weight gain, metabolic disturbances, or drug-induced movement disorders in clinical trials to date.[9][17] This suggests that this compound may offer a more favorable safety and tolerability profile for patients requiring long-term treatment for certain neuropsychiatric conditions. Further long-term safety data from ongoing and future studies will be crucial for a more definitive comparison.[21]
References
- 1. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. How does Ecopipamcompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychdb.com [psychdb.com]
- 6. Safety Profile of Antipsychotic Drugs: Analysis Based on a Provincial Spontaneous Reporting Systems Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. tourette.org [tourette.org]
- 9. publications.aap.org [publications.aap.org]
- 10. benchchem.com [benchchem.com]
- 11. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Side effects of haloperidol - NHS [nhs.uk]
- 14. This compound reduces Tourette’s tics without common side effects in phase 2 trial | MDedge [mdedge.com]
- 15. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 16. What are the side effects of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 17. neurologylive.com [neurologylive.com]
- 18. nami.org [nami.org]
- 19. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Ecopipam's Therapeutic Effects: A Comparative Meta-Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Ecopipam's therapeutic effects, primarily focusing on its application in Tourette Syndrome (TS). Through a detailed comparison with established treatments, this document aims to objectively present the current landscape of therapeutic options, supported by experimental data and detailed methodologies.
This compound is an investigational, first-in-class selective dopamine D1 receptor antagonist.[1] Its unique mechanism of action offers a potential alternative to the standard treatments for Tourette Syndrome, which primarily involve dopamine D2 receptor antagonists.[1][2] This guide synthesizes data from multiple clinical trials to compare this compound's efficacy and safety profile against commonly prescribed medications for TS, including the atypical antipsychotic aripiprazole and the typical antipsychotics haloperidol and pimozide.
Comparative Efficacy of this compound and Alternatives in Tourette Syndrome
The primary measure of efficacy in the reviewed clinical trials is the reduction in the Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS). The following tables summarize the quantitative data from key clinical trials of this compound and its alternatives.
| Table 1: this compound Efficacy Data in Tourette Syndrome | ||||
| Trial | Dosage | Treatment Duration | Mean YGTSS-TTS Reduction from Baseline | Key Findings |
| Phase 3 (Randomized Withdrawal)[3] | 1.8 mg/kg/day | 12 weeks (open-label) + 12 weeks (withdrawal) | Not reported as mean reduction | Significantly lower relapse rate compared to placebo (41.9% vs. 68.1% in pediatric patients).[3] |
| Phase 2b[1][4][5] | 2 mg/kg/day | 12 weeks | -3.44 (least squares mean difference vs. placebo) | Statistically significant reduction in YGTSS-TTS (p=0.01).[1][5] 30% reduction from baseline to week 12.[4] |
| Open-label study (Adults)[6] | 50-100 mg/day | 8 weeks | -5.3 (mean change from baseline) | Significant reduction in YGTSS-TTS from 30.6 to 25.3 (p=0.0004).[6] |
| Table 2: Aripiprazole Efficacy Data in Tourette Syndrome | ||||
| Trial | Dosage | Treatment Duration | Mean YGTSS-TTS Reduction from Baseline | Key Findings |
| Phase 3 (Children & Adolescents)[7] | Low-dose (5-10 mg/day) & High-dose (10-20 mg/day) | 8 weeks | -6.3 (low-dose vs. placebo), -9.9 (high-dose vs. placebo) | Statistically significant reduction in YGTSS-TTS for both doses.[7] |
| Open-label study[8] | Mean dose of 9.8 mg/day | 8 weeks | 52.8% reduction | 79.2% of patients rated as much or very much improved on the CGI scale.[8] |
| Table 3: Haloperidol and Pimozide Efficacy Data in Tourette Syndrome | ||||
| Drug | Trial Design | Dosage | Treatment Duration | Key Findings |
| Haloperidol | Retrospective review[9] | Not specified | Not specified | Improved tic symptoms in 50 out of 60 patients, but side effects were a significant issue.[9] |
| Haloperidol | Compared to Pimozide and Placebo[6] | Max 10 mg/day | Not specified | Slightly more effective than pimozide, but with more frequent adverse effects.[6] |
| Pimozide | Compared to Haloperidol and Placebo[6][10] | Mean 3.4 mg/day | 6 weeks | Superior to placebo and associated with fewer extrapyramidal symptoms than haloperidol.[10] |
| Pimozide | Cochrane Review[11][12][13] | Varied | Varied | Superior to placebo. Slightly less effective than haloperidol but with fewer side effects. No significant difference compared to risperidone.[11][12][13] |
Comparative Safety and Tolerability
The safety profile of this compound appears to differ from D2 receptor antagonists, particularly concerning metabolic and extrapyramidal side effects.
| Table 4: Common Adverse Events of this compound and Alternatives | |||
| Drug | Common Adverse Events | Metabolic Side Effects | Extrapyramidal Symptoms (EPS) |
| This compound | Headache (15.8%), insomnia (14.5%), fatigue (7.9%), somnolence (7.9%), anxiety.[1][3] | No significant weight gain or metabolic changes identified.[1][14] | No reports of Parkinsonian-like extrapyramidal symptoms.[14] |
| Aripiprazole | Sedation, somnolence, fatigue, nausea, vomiting, weight gain.[7][15] | Transient weight gain is a common side effect.[15] | Lower risk compared to typical antipsychotics, but can still occur. |
| Haloperidol | High frequency of serious side effects, including significant extrapyramidal symptoms.[9][10] | Weight gain is a known side effect. | High risk of EPS, including tardive dyskinesia.[16] |
| Pimozide | Fewer side effects than haloperidol. Potential for QTc interval prolongation.[6][10][16] | Weight gain can occur. | Lower risk of EPS compared to haloperidol.[10] |
Experimental Protocols
This compound Phase 3 Clinical Trial (NCT05615220)
-
Objective: To evaluate the maintenance of efficacy, safety, and tolerability of this compound in children, adolescents, and adults with Tourette's Disorder.[17]
-
Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study. The trial consists of an open-label stabilization period followed by a double-blind randomized withdrawal period.[17]
-
Participants: Individuals aged ≥ 6 years with a diagnosis of Tourette's Disorder and a YGTSS-Total Tic Score of ≥ 20.[17]
-
Intervention:
-
Open-label Stabilization Period (12 weeks): All participants receive this compound with a 4-week titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.[17]
-
Double-blind Randomized-Withdrawal Period (12 weeks): Responders from the stabilization period are randomized (1:1) to either continue this compound or switch to placebo.[17]
-
-
Primary Outcome Measure: Time to relapse in the randomized withdrawal period.[2]
Aripiprazole Phase 3 Clinical Trial (NCT01727700)
-
Objective: To evaluate the efficacy and safety of oral aripiprazole in the suppression of tics in children and adolescents with Tourette's Disorder.[7]
-
Design: A randomized, double-blind, placebo-controlled trial.[7]
-
Participants: Patients aged 7–17 years with a diagnosis of Tourette's Disorder.[7]
-
Intervention: Patients were randomized (1:1:1) to receive low-dose aripiprazole (5 mg/day if <50 kg; 10 mg/day if ≥50 kg), high-dose aripiprazole (10 mg/day if <50 kg; 20 mg/day if ≥50 kg), or placebo for 8 weeks.[7]
-
Primary Outcome Measure: Mean change from baseline to week 8 in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[7]
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
This compound acts as a selective antagonist at the dopamine D1 receptor. In striatal neurons, the D1 receptor is primarily coupled to the Gs/olf G-protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which in its phosphorylated state inhibits protein phosphatase-1. This cascade ultimately modulates neuronal excitability and gene expression.[18][19][20]
Caption: Dopamine D1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
This compound Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of this compound for Tourette Syndrome, based on the protocols of the Phase 2b and Phase 3 studies.
Caption: Generalized Workflow of a Randomized, Placebo-Controlled Trial of this compound.
References
- 1. publications.aap.org [publications.aap.org]
- 2. neurology.org [neurology.org]
- 3. neurologylive.com [neurologylive.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. karger.com [karger.com]
- 10. Relative efficacy of haloperidol and pimozide in children and adolescents with Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimozide for tics in Tourette's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pimozide is an effective treatment for tics in Tourette Syndrome. | Cochrane [cochrane.org]
- 13. Pimozide for tics in Tourette's syndrome. | Semantic Scholar [semanticscholar.org]
- 14. This compound for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Aripiprazole - Wikipedia [en.wikipedia.org]
- 16. Efficacy of Behavioural Intervention, Antipsychotics, and Alpha Agonists in the Treatment of Tics Disorder in Tourette’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subregion-Specific Regulation of Dopamine D1 Receptor Signaling in the Striatum: Implication for L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ecopipam: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Ecopipam, a dopamine D1 receptor antagonist used in research, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of chemical exposure and ensures compliance with safety regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Waste Management
All materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent paper, and labware, must be treated as chemical waste.[1] It is crucial to segregate this compound waste from other laboratory waste streams to ensure appropriate handling and disposal.[1] While some salt forms of this compound may not be classified as hazardous substances, it is prudent to handle all forms with a high degree of care.[1] this compound hydrochloride, for instance, is classified as harmful if swallowed.[1][2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and storage information for different forms of this compound.
| Compound | CAS Number | Molecular Formula | GHS Classification | Recommended Storage | Incompatible Materials |
| This compound | 112108-01-7 | C₁₉H₂₀ClNO | Not a hazardous substance or mixture | 2°C - 8°C, keep dry[3] | Strong acids/alkalis, strong oxidizing/reducing agents[2][4] |
| This compound (hydrochloride) | 190133-94-9 | C₁₉H₂₁Cl₂NO | Acute toxicity, oral (Category 4)[1][2] | In solvent: -80°C (6 months); -20°C (1 month)[2] | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
| This compound (hydrobromide) | 2587360-22-1 | C₁₉H₂₁BrClNO | Not a hazardous substance or mixture[1][4] | -20°C, sealed storage, away from moisture[4] | Strong acids/alkalis, strong oxidizing/reducing agents[4] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting.
1. Waste Categorization and Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be categorized as chemical waste.[1]
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.[1]
2. Containerization of Waste:
-
Collect all solid and liquid this compound waste in designated, clearly labeled, and sealed chemical waste containers.[1]
-
Ensure the containers are appropriate for the type of waste (e.g., solid or liquid) and are properly sealed to prevent leaks or spills.[1]
3. Labeling and Documentation:
-
Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards.
-
Maintain a log of the waste generated, if required by your institution.
4. Storage:
-
Store waste containers in a designated, secure satellite accumulation area that is at or near the point of generation.
-
Ensure that incompatible wastes are segregated to prevent reactions.
5. Disposal:
-
Dispose of all this compound chemical waste in strict accordance with all applicable local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.
Experimental Workflow and Decision Making
To facilitate understanding of the disposal process, the following diagrams illustrate the general workflow for this compound waste disposal and the decision-making process for spill response.
Caption: Workflow for the Proper Disposal of this compound Waste.
Caption: Decision Flowchart for this compound Spill Response.
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately clear all non-essential personnel from the spill area and ensure the area is well-ventilated.[1]
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1]
-
Containment: If it is safe to do so, prevent the further spread of the spill.[1]
-
Clean-up:
-
Decontamination: Decontaminate the spill area and all cleaning equipment with a suitable solvent, such as alcohol, followed by a thorough washing with soap and water.[1]
-
Disposal of Spill Debris: Collect all contaminated materials in a sealed container for proper chemical waste disposal, following the general disposal protocol.[1]
References
Essential Safety and Handling Protocols for Ecopipam
For researchers, scientists, and drug development professionals handling Ecopipam, a comprehensive understanding of the necessary personal protective equipment (PPE) and handling procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data sheets and general best practices for handling chemical compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as harmful if swallowed. While this compound hydrobromide is not classified as a hazardous substance, it is still recommended to handle it with care to avoid contact and inhalation. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, appropriate PPE is crucial.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification/Recommendation | Rationale |
| Eye Protection | Safety goggles | Must include side-shields. | To protect eyes from dust, aerosols, and splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are required. The specific material and thickness should be chosen based on the solvent used and the duration of handling. Regular glove changes are recommended, and immediately if they are torn, punctured, or contaminated. | To prevent skin contact with the compound. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is likely. The type of respirator should be selected based on a risk assessment. | To prevent inhalation of fine particles or aerosols. |
| Body Protection | Laboratory coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
| Control Type | Recommendation |
| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders or creating solutions. |
| Safety Stations | Ensure easy access to an eye-wash station and a safety shower. |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation : Before handling this compound, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transfer : Conduct all weighing and transferring of solid this compound in a chemical fume hood or other ventilated enclosure to minimize dust inhalation.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
-
Spill Management : In case of a spill, evacuate the area if necessary. For small spills, absorb with an inert material and place in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste : Collect any solid this compound waste, contaminated gloves, and other disposable materials in a clearly labeled, sealed container.
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[1]
Visual Guidance: PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling chemical compounds like this compound.
Caption: Workflow for PPE Selection and Safe Handling of this compound.
Disclaimer: This information is intended for guidance and is not a substitute for a thorough risk assessment by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the form of this compound you are handling and consult with your institution's environmental health and safety department for detailed protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
